N-(Azido-PEG2)-N-biotin-PEG3-acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2112731-59-4 |
|---|---|
Fórmula molecular |
C25H44N6O9S |
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H44N6O9S/c26-30-27-6-10-37-14-15-38-11-7-31(8-12-39-16-18-40-17-13-36-9-5-23(33)34)22(32)4-2-1-3-21-24-20(19-41-21)28-25(35)29-24/h20-21,24H,1-19H2,(H,33,34)(H2,28,29,35)/t20-,21-,24-/m0/s1 |
Clave InChI |
OZNKRLXUFZIVFG-HFMPRLQTSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Trifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a versatile tool in bioconjugation and chemical biology. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in labeling and detection of biomolecules.
Core Concepts and Applications
This compound possesses three distinct functional groups:
-
An Azide Group (N₃): This moiety enables covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly specific and efficient, allowing for precise bioconjugation in complex biological mixtures.
-
A Biotin Moiety: This vitamin has an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
-
A Carboxylic Acid (-COOH): This terminal acid group can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces.
The PEG spacers (PEG2 and PEG3) incorporated into the linker's backbone enhance its solubility in aqueous buffers and reduce steric hindrance, which can improve the efficiency of conjugation reactions and the accessibility of the functional groups.
This unique combination of functionalities makes this compound a valuable reagent for a variety of applications, including:
-
Proteomics: Labeling and enrichment of specific protein populations for identification and quantification by mass spectrometry.
-
Drug Delivery: Conjugation of targeting ligands, imaging agents, and therapeutic payloads to create multifunctional drug delivery systems.
-
Surface Functionalization: Modification of nanoparticles, beads, and other surfaces to enable the attachment of biomolecules for diagnostic and research applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₅H₄₄N₆O₉S |
| Molecular Weight | 604.7 g/mol [1] |
| CAS Number | 2112731-59-4[1] |
| Purity | >96%[1] |
Experimental Protocols
The following section provides a detailed methodology for a key application of this compound: the labeling of alkyne-modified proteins and their subsequent detection.
Protocol: Labeling of Alkyne-Modified Proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from a study that utilized a mixture of biotin-PEG-azide linkers for the identification of modified peptides in a proteomics workflow.
Materials:
-
Alkyne-modified protein sample
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) solution (1.7 mM in DMSO:tert-butanol 1:4 v/v)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in DMSO.
-
Immediately before use, prepare fresh stock solutions of TCEP, CuSO₄, and TBTA.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein sample with this compound to a final concentration of 1.25 mM.
-
Add the following reagents in the specified order, vortexing gently after each addition:
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Purification of Labeled Protein:
-
Remove excess reagents and byproducts by methods such as dialysis against PBS or by using a desalting column.
-
Quantitative Data from a Representative Proteomics Experiment:
The following table summarizes mass spectrometry data from a study using a mixture of biotin-PEG-azide linkers to label peptides modified with a clickable probe (MeLacA). This demonstrates the successful covalent attachment of the linkers.
| Linker | Modification Mass (Da) |
| Biotin-PEG3-azide | 598.27848 |
| Biotin-PEG4-azide | 642.30470 |
| Biotin-PEG5-azide | 686.33091 |
Data adapted from a study by Wang et al. on the identification of modified peptides.
Visualizations
Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the chemical structure, a plausible synthetic pathway, and an experimental workflow involving this compound.
Caption: Functional components of this compound.
Caption: A potential synthetic route for the trifunctional linker.
Caption: Experimental workflow for proteomic analysis.
References
An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG2)-N-biotin-PEG3-acid. This versatile reagent is a cornerstone in modern bioconjugation, enabling the precise assembly of complex biomolecular architectures for applications ranging from targeted drug delivery to advanced proteomics.
Core Concepts: A Trifunctional Architecture for Versatile Ligation
This compound is a heterotrifunctional linker featuring three distinct reactive moieties integrated into a hydrophilic PEG backbone. This unique structure allows for sequential or orthogonal conjugation strategies, providing researchers with a powerful tool for creating sophisticated bioconjugates. The key functional components are:
-
An Azide (B81097) Group (N₃): This moiety is primed for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific, efficient, and biocompatible, allowing for the covalent attachment of alkyne-modified molecules in complex biological milieu.
-
A Biotin (B1667282) Moiety: This high-affinity ligand binds with exceptional specificity to avidin (B1170675) and streptavidin proteins. The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, making it an invaluable tool for purification, immobilization, and detection of biomolecules.
-
A Terminal Carboxylic Acid (-COOH): This functional group can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces.
The PEG spacers (PEG2 and PEG3) enhance the water solubility of the linker and the resulting conjugate, reduce steric hindrance, and can minimize immunogenicity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 2112731-59-4 | [1][2] |
| Molecular Formula | C₂₅H₄₄N₆O₉S | [1][2] |
| Molecular Weight | 604.72 g/mol | [3] |
| Purity | >95% - >96% | [1][3] |
| Appearance | Crystalline solid or viscous oil | General |
| Solubility | Soluble in DMSO, DMF, and water | [4] |
| SMILES | OC(CCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(CCCC[C@@H]1[C@]2([H])NC(N[C@@]2(CS1)[H])=O)=O)=O | [1] |
Experimental Protocols: Methodologies for Key Applications
While specific experimental details will vary depending on the application, the following protocols provide a representative methodology for the use of this compound in a two-step bioconjugation experiment.
Protocol 1: Amine Conjugation via Carboxylic Acid Activation
This protocol describes the conjugation of the linker to a protein containing accessible primary amines.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a fresh solution of EDC and NHS (or sulfo-NHS) in an appropriate buffer immediately before use. A typical concentration is 100 mM.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine a 10-20 fold molar excess of the linker stock solution with a corresponding molar excess of EDC and NHS.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purify the resulting azide- and biotin-labeled protein using a desalting column or dialysis to remove excess linker and reaction byproducts.
-
Protocol 2: Click Chemistry for Alkyne-Modified Molecule Attachment
This protocol outlines the subsequent conjugation of an alkyne-modified molecule to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide- and biotin-labeled protein
-
Alkyne-modified molecule of interest (e.g., a fluorescent dye, a drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent such as sodium ascorbate (B8700270) or THPTA
-
Degassed buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein with a 5-10 fold molar excess of the alkyne-modified molecule in the degassed buffer.
-
-
Catalyst Preparation:
-
Prepare a fresh stock solution of CuSO₄ and the reducing agent.
-
-
Click Reaction:
-
Add the catalyst solution to the protein-alkyne mixture.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final trifunctional conjugate using a desalting column or dialysis to remove the copper catalyst and excess reagents.
-
Visualizing the Workflow: A Logical Diagram
The following diagram illustrates the logical workflow of utilizing this compound to create a multifunctional bioconjugate.
Caption: Logical workflow for the trifunctional linker.
Applications in Research and Drug Development
The unique architecture of this compound opens up a wide array of applications:
-
Targeted Drug Delivery: The carboxylic acid can be used to attach the linker to a targeting ligand (e.g., an antibody), the azide to a therapeutic payload, and the biotin for purification or secondary targeting.
-
PROTACs and Molecular Glues: This linker can be a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding molecule and an E3 ligase ligand.
-
Immunoassays and Diagnostics: The biotin moiety allows for immobilization on streptavidin-coated plates or beads, while the other functionalities can be used to capture or detect specific analytes.
-
Proteomics and Activity-Based Probes: The linker can be used to create probes for identifying and isolating specific classes of enzymes or proteins from complex mixtures.
-
Surface Modification: The carboxylic acid can be used to attach the linker to amine-functionalized surfaces, creating a platform for the subsequent attachment of biomolecules via click chemistry and biotin-streptavidin interactions.
References
A Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the molecular characteristics, applications, and handling of N-(Azido-PEG2)-N-biotin-PEG3-acid, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic and diagnostic agents.
Core Molecular Attributes
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring three key functional components: a biotin (B1667282) moiety for affinity-based applications, an azide (B81097) group for "click chemistry" conjugation, and a terminal carboxylic acid for covalent bond formation with amine-containing molecules. This trifunctional nature makes it a powerful tool for the assembly of complex biomolecular constructs.
| Property | Value | Source(s) |
| Molecular Formula | C25H44N6O9S | [1][2] |
| Molecular Weight | 604.7 g/mol | [1] |
| CAS Number | 2112731-59-4 | [1][2] |
| Purity | >96% | [1] |
Applications in Research and Drug Development
The unique architecture of this compound lends itself to a variety of advanced applications:
-
PROTAC Synthesis: This linker is ideally suited for the synthesis of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3][4] The azide and carboxylic acid functionalities allow for the sequential or orthogonal conjugation of a target protein ligand and an E3 ligase ligand.
-
Bioconjugation and Labeling: The azide group enables highly efficient and specific conjugation to alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry". The biotin moiety can then be used for detection, purification, or immobilization of the resulting conjugate.
-
Targeted Drug Delivery: The biotin component can be used to target biotin receptors, which are overexpressed in certain cancer cells. This allows for the targeted delivery of therapeutic agents conjugated to the linker.
-
Immunoassays and Diagnostics: The strong and specific interaction between biotin and streptavidin or avidin (B1170675) can be exploited in the development of sensitive diagnostic assays, such as ELISA and Western blotting.
Experimental Protocol: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the synthesis of a PROTAC using this compound. This example assumes the use of an alkyne-modified target protein ligand and an amine-containing E3 ligase ligand.
Materials:
-
This compound
-
Alkyne-modified target protein ligand
-
Amine-containing E3 ligase ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Appropriate analytical equipment (e.g., HPLC, LC-MS, NMR)
Procedure:
Step 1: Activation of the Carboxylic Acid Group
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate containing the activated linker can be used directly in the next step.
Step 2: Conjugation to the E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add the filtrate containing the activated this compound-NHS ester to the E3 ligase ligand solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS to confirm the formation of the azide-PEG-biotin-E3 ligase ligand conjugate.
-
Purify the conjugate by preparative HPLC.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare a stock solution of the purified azide-PEG-biotin-E3 ligase ligand conjugate (1 equivalent) in a suitable solvent (e.g., DMF/water mixture).
-
Prepare a stock solution of the alkyne-modified target protein ligand (1.2 equivalents) in the same solvent system.
-
Prepare a fresh stock solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a stock solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
In a reaction vessel, combine the azide-PEG-biotin-E3 ligase ligand conjugate and the alkyne-modified target protein ligand.
-
Add the CuSO4/THPTA solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically complete within this timeframe but can be monitored by LC-MS.
-
Once the reaction is complete, the final PROTAC can be purified by preparative HPLC.
Step 4: (Optional) Affinity Purification using Streptavidin
-
Equilibrate streptavidin-coated magnetic beads or agarose resin with PBS.
-
If desired, block the beads with a solution of BSA in PBS to reduce non-specific binding.
-
Incubate the purified PROTAC solution with the streptavidin beads for 1 hour at room temperature with gentle agitation.
-
Wash the beads several times with PBS to remove any unbound material.
-
The biotinylated PROTAC is now immobilized on the beads and can be used for pull-down assays or eluted using competitive biotin solutions or denaturing conditions.
Experimental Workflow Diagram
Caption: PROTAC Synthesis Workflow.
Signaling Pathway of PROTAC Action
Proteolysis Targeting Chimeras (PROTACs) function by hijacking the cell's natural protein degradation machinery, specifically the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, effectively removing it from the cell. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: PROTAC Mechanism of Action.
References
An In-depth Technical Guide to the Properties and Applications of Bifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bifunctional polyethylene (B3416737) glycol (PEG) linkers, covering their fundamental properties, core applications in bioconjugation and drug delivery, and detailed experimental protocols. Bifunctional PEG linkers are indispensable tools in modern biotechnology, enabling the precise connection of two molecular entities while imparting beneficial physicochemical properties to the resulting conjugate.[1] Their use is central to the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Principles of Bifunctional PEG Linkers
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2] Bifunctional PEGs possess reactive functional groups at both ends of the polymer chain, allowing for the covalent linkage of two molecules.[3] These linkers are broadly classified into two main categories:
-
Homobifunctional PEGs: These linkers have identical reactive groups at each end (X-PEG-X) and are primarily used for crosslinking similar molecules or for polymerization applications like hydrogel formation.[3][4]
-
Heterobifunctional PEGs: These linkers possess two different reactive groups (X-PEG-Y), which allows for the controlled, sequential conjugation of two distinct molecules.[3] This specificity is crucial for creating complex bioconjugates like ADCs, where an antibody is linked to a cytotoxic drug.[5]
The PEG component of the linker serves several critical functions:
-
Enhanced Solubility: The hydrophilic nature of PEG increases the water solubility of hydrophobic molecules, which is particularly important for the administration of certain drugs.[6][7]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation reduces its renal clearance, thereby extending its circulation half-life in the bloodstream.[6]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[6]
-
Flexible Spacer: The PEG chain acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their biological function.[8]
Quantitative Properties of Bifunctional PEG Linkers
The properties of a PEG linker, such as its length and molecular weight, are critical design parameters that influence the characteristics of the final bioconjugate. The choice of linker length can affect the stability, solubility, and in vivo performance of an ADC.[9] Longer PEG chains generally lead to increased solubility and a longer half-life but may also impact the potency of the conjugate.[10]
Below is a summary of the physical properties of various linear PEG linkers.
| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |
| PEG 88 | 88 | 2 | 0.6 | 0.5 |
| PEG 484 | 484 | 11 | 3.1 | 1.2 |
| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |
| PEG 3500 | 3500 | 80 | 22.3 | 3.9 |
| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |
| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |
| PEG 15000 | 15000 | 341 | 95.5 | 9.3 |
| PEG 30000 | 30000 | 682 | 190.9 | 14.0 |
| PEG 60000 | 60000 | 1364 | 381.8 | 21.3 |
Table adapted from Ma et al., 2014.[11] The contour length is calculated based on a PEO unit length of 0.28 nm in water, and the Flory radius is a measure of the polymer's size in solution.
Common Chemistries of Bifunctional PEG Linkers
The choice of reactive functional groups on the PEG linker is dictated by the available functional groups on the molecules to be conjugated, such as amines (lysine residues), thiols (cysteine residues), carboxyl groups, and carbonyls.
| Functional Group | Target | Resulting Bond | Reaction pH | Key Characteristics |
| NHS Ester | Primary Amines (-NH₂) | Amide | 7.0-9.0 | Stable bond; one of the most common methods for protein modification.[12][13] |
| Maleimide (B117702) | Thiols (-SH) | Thioether | 6.5-7.5 | Highly selective for thiols, forming a stable covalent bond.[12][13] |
| Hydrazide | Carbonyls (Aldehydes, Ketones) | Hydrazone | 4.5-6.0 | Useful for site-specific conjugation to oxidized carbohydrates on glycoproteins.[14] |
| Alkyne/Azide | Azide/Alkyne | Triazole | N/A | Used in "click chemistry" for highly efficient and specific bioconjugation.[15] |
| Carboxyl | Primary Amines (-NH₂) | Amide | 4.5-5.0 | Requires activation with a carbodiimide (B86325) (e.g., EDC).[6] |
Key Applications and Signaling Pathways
Bifunctional PEG linkers are integral to the design of sophisticated therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a bifunctional PEG linker connects a monoclonal antibody to a potent cytotoxic drug. The antibody directs the drug to cancer cells, and upon internalization, the linker is cleaved (or the antibody is degraded) to release the drug, leading to targeted cell death.[16] PEG linkers enhance the solubility and stability of ADCs and can be designed to be either cleavable (sensitive to the tumor microenvironment) or non-cleavable.[5][17]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins within a cell. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker, often containing a PEG chain.[15] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions using heterobifunctional PEG linkers. Optimization is necessary for specific proteins and linkers.
Protocol for NHS-Ester PEGylation of a Protein
This protocol describes the conjugation of an NHS-ester functionalized PEG to a protein via its primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG-X (dissolved in a dry, water-miscible organic solvent like DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines (like Tris) will compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG-X in DMSO or DMF to a concentration of 10-100 mM.
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester groups. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Analyze the conjugate using SDS-PAGE to visualize the increase in molecular weight and use LC-MS to determine the degree of PEGylation.[18][19]
Protocol for Maleimide PEGylation of a Thiol-Containing Protein
This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG to a protein's free thiol groups (e.g., cysteine residues).
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)[6]
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Maleimide-PEG-X (dissolved in DMSO or DMF)
-
Quenching reagent (e.g., free cysteine or beta-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the reducing agent before proceeding.
-
Reagent Preparation: Dissolve the Maleimide-PEG-X in DMSO or DMF.
-
Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[18]
-
Quenching: Quench the reaction by adding a small molecule thiol like cysteine to react with any excess maleimide groups.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted PEG and protein.
-
Characterization: Characterize the final product using techniques such as LC-MS to confirm conjugation and assess purity.
General Workflow for Characterization of PEGylated Proteins
A thorough characterization is essential to ensure the quality and consistency of the final PEGylated product.
Conclusion
Bifunctional PEG linkers are a cornerstone of modern bioconjugation and drug development, offering a powerful means to enhance the therapeutic properties of biomolecules.[20] A deep understanding of their chemical properties, reaction kinetics, and the impact of their physical characteristics is essential for the rational design of effective and safe bioconjugates. The strategic selection of the appropriate linker and the optimization of conjugation protocols are critical steps in the successful development of next-generation therapeutics. As research continues, novel PEG architectures and bioorthogonal chemistries will further expand the utility of these versatile molecular tools.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. purepeg.com [purepeg.com]
- 17. purepeg.com [purepeg.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. enovatia.com [enovatia.com]
N-(Azido-PEG2)-N-biotin-PEG3-acid: A Technical Guide to Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(Azido-PEG2)-N-biotin-PEG3-acid, a heterobifunctional linker crucial for advanced bioconjugation and drug delivery applications. This document outlines the compound's qualitative and anticipated quantitative solubility, provides a detailed experimental protocol for solubility determination, and illustrates its application in a typical bioconjugation workflow.
Core Concepts: Understanding the Molecule
This compound is a versatile molecule integrating several key functional components:
-
Biotin (B1667282): Enables high-affinity binding to avidin (B1170675) and streptavidin, a cornerstone for purification, immobilization, and detection techniques.
-
Polyethylene Glycol (PEG) Spacers (PEG2 and PEG3): The hydrophilic PEG chains enhance the molecule's aqueous solubility, reduce aggregation, and provide a flexible spacer arm to minimize steric hindrance during conjugation.[1][2]
-
Azide Group (N₃): Serves as a reactive handle for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), allowing for highly efficient and specific conjugation to alkyne-modified molecules.[3]
-
Carboxylic Acid (-COOH): A terminal carboxylic acid group that can be activated (e.g., via EDC/NHS chemistry) to form stable amide bonds with primary amine groups on proteins, peptides, or other biomolecules.
These features make it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic assays. The branched structure of the PEG linker can further enhance solubility and pharmacokinetic properties.[4][5]
Solubility Profile
The solubility of a bifunctional linker is a critical parameter that influences its handling, reaction efficiency, and the properties of the final conjugate. The PEGylation of this molecule is a key determinant of its solubility profile, generally rendering it soluble in a range of aqueous and organic solvents.[6]
Qualitative Solubility
Based on data from chemical suppliers and the general properties of PEGylated biotin compounds, this compound exhibits the following solubility characteristics.
| Solvent Class | Specific Solvents | Solubility |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble[7][] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble[7][] |
| Chlorinated Organic | Dichloromethane (DCM), Chloroform | Soluble[7][9] |
| Alcohols | Methanol, Ethanol | Limited Solubility[9] |
| Non-Polar Organic | Toluene, Ether, Hexane | Limited to Insoluble[9] |
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published. The table below is provided as a template for researchers to populate with experimentally determined values. The expected solubility in polar solvents is high due to the hydrophilic PEG chains.
| Solvent | Temperature (°C) | Method | Concentration (mg/mL) | Molar Concentration (mM) |
| Water | 25 | Shake-Flask HPLC | Data not available | Data not available |
| PBS (pH 7.4) | 25 | Shake-Flask HPLC | Data not available | Data not available |
| DMSO | 25 | Shake-Flask HPLC | Data not available | Data not available |
| DMF | 25 | Shake-Flask HPLC | Data not available | Data not available |
| DCM | 25 | Shake-Flask HPLC | Data not available | Data not available |
Experimental Protocol: Solubility Determination
The following protocol details the "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a small molecule.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically inert material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a suitable solvent (e.g., DMSO or a mobile phase component) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2-5 mg of solid in 1 mL of solvent). The presence of undissolved solid is essential to ensure saturation.
-
Tightly cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation should be vigorous enough to keep the solid suspended.
-
-
Sample Processing:
-
After incubation, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw a portion of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any fine particulates. This step is critical to avoid artificially high results.
-
Immediately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Quantification by HPLC:
-
Develop a suitable HPLC method to separate and quantify the analyte. A C18 reversed-phase column is often a good starting point.
-
Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the diluted sample from the saturated solution.
-
Determine the concentration of the diluted sample from the standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Report the solubility in mg/mL or convert to mM using the molecular weight (604.7 g/mol ).
-
Visualization of Applications
This compound is a key linker in constructing complex biomolecular architectures. The following diagrams illustrate its role in a typical bioconjugation workflow.
Logical Workflow for Bioconjugation
This diagram outlines the sequential steps involved in using the linker to conjugate a protein (e.g., an antibody) to a payload molecule modified with an alkyne group.
Caption: Experimental workflow for protein conjugation using the bifunctional linker.
Signaling Pathway Application Concept
This diagram illustrates a conceptual use case where the final conjugate targets a specific cell surface receptor, leading to internalization and a downstream signaling event.
Caption: Conceptual pathway for a targeted drug delivery application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
The Azide Group: A Linchpin in Click Chemistry for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology, drug discovery, and materials science, the ability to efficiently and specifically connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions. At the heart of the most prominent click reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—lies the azide (B81097) functional group. This guide provides a comprehensive exploration of the pivotal role of the azide group in these transformative chemical ligation technologies.
The Azide: A Bioorthogonal and Versatile Functional Group
The azide group (-N₃) is a small, linear, and energetically stable functional group that has become the cornerstone of click chemistry for several key reasons:
-
Bioorthogonality: Azides are virtually absent in biological systems. This unique characteristic means they do not participate in or interfere with native biochemical processes, making them ideal for studying and manipulating biomolecules in their natural environment, including within living cells and organisms.[1][2][3]
-
Stability: The azide group is remarkably stable under a wide range of reaction conditions, including aqueous environments, a broad pH range (typically 4-12), and in the presence of various functional groups commonly found in biological molecules.[4][5] This stability allows for the straightforward incorporation of azides into complex biomolecules without the need for extensive protecting group strategies.
-
Compact Size: The small steric footprint of the azide group minimizes perturbations to the structure and function of the biomolecule to which it is attached.[5] This is particularly crucial in drug development and in the study of sensitive biological systems where maintaining the native conformation and activity of proteins, nucleic acids, and other biomolecules is essential.
-
Favorable Reactivity: While stable, the azide group possesses a unique electronic structure that makes it an excellent 1,3-dipole for cycloaddition reactions with alkynes. This reactivity is harnessed in both CuAAC and SPAAC to form a stable triazole linkage.
The Azide in Action: CuAAC and SPAAC
The versatility of the azide group is showcased in the two primary forms of azide-alkyne click chemistry:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the joining of a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its high efficiency, specificity, and favorable kinetics, with a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[4] The role of the azide in this process is to act as the 1,3-dipole that reacts with the copper-acetylide intermediate.
dot
References
- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Biotin in Biotinylation Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, nucleic acids, and antibodies, is a cornerstone technique in modern life sciences and drug development.[1][2][3] The remarkable utility of this process stems from the extraordinary affinity and specificity of the interaction between biotin (vitamin B7) and the proteins avidin (B1170675) and streptavidin.[2][3][4] This technical guide provides an in-depth exploration of the core principles of biotin's function in biotinylation reagents, detailing the underlying chemistry, experimental protocols, and applications in research and biopharmaceutical development.
The Chemistry of Biotin and its Interaction with Avidin/Streptavidin
Biotin is a small, water-soluble vitamin (MW = 244.31 g/mol ) composed of a ureido ring fused with a tetrahydrothiophene (B86538) ring, which has a valeric acid side chain.[5][] This valeric acid side chain is the key to biotin's versatility in biotinylation reagents, as it can be derivatized to incorporate various reactive groups without compromising its ability to bind to avidin or streptavidin.[5]
The interaction between biotin and avidin (from egg white) or streptavidin (from Streptomyces avidinii) is one of the strongest known non-covalent biological interactions.[2][3][4] This high affinity is characterized by a very low dissociation constant (Kd), making the bond extremely stable and resistant to heat, extreme pH, and proteolysis.[1]
| Parameter | Avidin-Biotin Interaction | Streptavidin-Biotin Interaction |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M[2][4] | ~10⁻¹⁴ - 10⁻¹⁵ M[4] |
| Dissociation Rate Constant (k_off) | 7.5 x 10⁻⁸ s⁻¹[7] | 2.4 x 10⁻⁶ s⁻¹[7] |
| Properties | Glycoprotein, basic pI | Non-glycosylated, near-neutral pI, lower non-specific binding[] |
The Architecture of Biotinylation Reagents
Biotinylation reagents are ingeniously designed molecules that consist of three key components: the biotin moiety, a spacer arm, and a reactive group.
Figure 1: Core components of a biotinylation reagent.
The Reactive Group: Targeting Specific Functional Groups
The reactive group dictates the specificity of the biotinylation reaction, targeting particular functional groups on the molecule of interest. The choice of reactive group is critical to ensure efficient labeling without disrupting the molecule's biological activity.[8]
| Reactive Group | Target Functional Group | pH Range | Key Characteristics |
| N-hydroxysuccinimide (NHS) ester | Primary amines (-NH₂) on lysines and N-terminus[2][][9] | 7-9[][9] | Most common, forms stable amide bonds.[9] |
| Maleimide (B117702) | Sulfhydryls (-SH) on cysteines[10] | 6.5-7.5[11] | Highly specific, forms stable thioether bonds.[10][11] |
| Hydrazide | Aldehydes (from oxidized carbohydrates) | 4.5-5.5 | Used for labeling glycoproteins.[8] |
| Photo-reactive (e.g., Aryl azides) | C-H and N-H bonds | N/A | Non-specific, activated by UV light.[7] |
The Spacer Arm: Overcoming Steric Hindrance
The biotin-binding pocket in avidin and streptavidin is located below the protein surface.[12] A spacer arm, a chemical chain of varying length, is incorporated into the biotinylation reagent to extend the biotin moiety away from the labeled molecule. This extension minimizes steric hindrance, ensuring that the biotin is accessible for binding to avidin or streptavidin.[7] Spacer arms can also incorporate elements like polyethylene (B3416737) glycol (PEG) to increase the solubility of the reagent and the resulting biotinylated molecule.[5][8]
Key Biotinylation Chemistries and Workflows
The selection of a biotinylation strategy depends on the target molecule and the desired outcome. The following diagrams illustrate the fundamental principles of two common biotinylation chemistries.
Figure 2: Amine-reactive biotinylation using an NHS-ester reagent.
Figure 3: Sulfhydryl-reactive biotinylation using a maleimide reagent.
Applications in Research and Drug Development
The robustness and versatility of the biotin-avidin/streptavidin system have led to its widespread adoption in numerous applications.
Protein Purification and Isolation
Biotinylation is a powerful tool for the affinity purification of proteins. A target protein is biotinylated and then captured from a complex mixture using an avidin or streptavidin-coated solid support, such as beads or a column.[13] Unbound proteins are washed away, and the purified biotinylated protein can then be eluted. For applications requiring the recovery of the native protein, cleavable biotinylation reagents or avidin analogs with lower binding affinity can be used.[3]
Detection and Quantification
Biotinylated molecules can be readily detected and quantified in various assays, including:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Biotinylated antibodies enhance signal amplification, leading to increased assay sensitivity.[]
-
Western Blotting: Streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore is used to detect biotinylated proteins on a membrane.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Biotinylated antibodies allow for the visualization of target proteins in tissues and cells.
Cell Surface Labeling
Water-soluble, membrane-impermeable biotinylation reagents, such as those with a sulfo-NHS group, are used to specifically label proteins on the surface of living cells.[14] This technique is invaluable for studying receptor trafficking, protein internalization, and the composition of the cell surface proteome.[15][16]
Drug Development and Antibody-Drug Conjugates (ADCs)
In the realm of drug development, biotinylation plays a crucial role in the creation and characterization of antibody-drug conjugates (ADCs).[][17] ADCs are designed to deliver potent cytotoxic drugs specifically to cancer cells.[] Biotinylation can be used to:
-
Purify ADCs: The strong biotin-streptavidin interaction facilitates the efficient isolation of correctly conjugated ADCs.[]
-
Characterize ADCs: Immobilizing biotinylated ADCs on streptavidin-coated surfaces allows for detailed analytical characterization.[]
-
Facilitate ADC assembly: The biotin-streptavidin linkage can be used to rapidly screen different antibody-payload combinations.[17][18]
Experimental Protocols
General Protocol for Protein Biotinylation with an NHS-Ester Reagent
This protocol provides a general guideline for biotinylating a protein with a primary amine-reactive reagent.
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) will compete with the biotinylation reaction and should be avoided.[]
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol for Quantifying Biotinylation with the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[19]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀).
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the cuvette and mix.
-
Measure Final Absorbance: After the reading stabilizes, measure the final absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin.
-
Calculate Biotin Concentration: Calculate the concentration of biotin using the Beer-Lambert law, with the change in absorbance and the known extinction coefficient of the HABA-avidin complex (ε₅₀₀ ≈ 34,000 M⁻¹cm⁻¹).[20]
-
Determine Molar Substitution Ratio (MSR): Divide the molar concentration of biotin by the molar concentration of the protein to determine the average number of biotin molecules per protein.
Troubleshooting Common Biotinylation Issues
| Problem | Possible Cause | Solution |
| Low or no biotinylation | Inactive biotinylation reagent | Use fresh, properly stored reagent. Avoid repeated opening of reagent vials. |
| Presence of primary amines in the buffer | Dialyze the protein into an amine-free buffer like PBS.[9] | |
| Insufficient molar excess of reagent | Increase the molar ratio of biotinylation reagent to protein. | |
| Protein precipitation | Over-modification of the protein | Reduce the molar excess of the biotinylation reagent or the reaction time. |
| Low solubility of the biotinylated protein | Use a biotinylation reagent with a PEGylated spacer arm to increase solubility. | |
| High background in assays | Incomplete removal of excess biotin | Ensure thorough dialysis or use a desalting column to remove all unreacted biotin.[21] |
| Non-specific binding of avidin/streptavidin | Use a blocking buffer (e.g., BSA) in subsequent assay steps. |
Conclusion
Biotin's unique properties, particularly its high-affinity interaction with avidin and streptavidin, have established it as an indispensable tool in the life sciences. The versatility of biotinylation reagents, with their diverse reactive groups and spacer arms, allows for the precise and efficient labeling of a wide range of biomolecules. A thorough understanding of the underlying chemistry and experimental parameters is crucial for the successful application of these powerful reagents in research, diagnostics, and the development of novel therapeutics such as antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Streptavidin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 7. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labmartgh.com [labmartgh.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Biotin Quantitation Kits | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 17. Rapid conjugation of antibodies to toxins to select candidates for the development of anticancer Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. interchim.fr [interchim.fr]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism and Application of N-(Azido-PEG2)-N-biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring an azide (B81097) moiety for "click" chemistry, a biotin (B1667282) group for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for covalent ligation to primary amines, offers a versatile platform for the assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data to facilitate its effective implementation in research and development.
Core Structure and Functional Moieties
The power of this compound lies in its modular design, which incorporates four key functional components:
-
Azide Group (-N3): This moiety is the reactive handle for "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1]
-
Biotin: This vitamin exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tool for immobilization, purification, and detection applications.[2]
-
Polyethylene Glycol (PEG) Linkers (PEG2 and PEG3): The PEG chains (two and three ethylene (B1197577) glycol units, respectively) are hydrophilic spacers that enhance the aqueous solubility of the molecule and its conjugates.[2] They also provide flexibility and reduce steric hindrance, facilitating the interaction of the terminal functional groups with their respective binding partners.
-
Carboxylic Acid (-COOH): This terminal functional group allows for the covalent conjugation of the linker to molecules bearing primary amine groups (-NH2), such as proteins, peptides, and certain small molecules. This is typically achieved through the formation of a stable amide bond, often facilitated by carbodiimide (B86325) chemistry (e.g., using EDC).[3][]
Mechanism of Action and Key Signaling Pathways
The primary mechanism of action of this compound is to serve as a molecular bridge, connecting different molecular entities through its distinct functional ends. This enables a variety of applications, from the construction of targeted drug delivery systems to the development of sensitive diagnostic assays.
Bioconjugation via Click Chemistry
The azide group is central to the linker's utility in "click" chemistry. This reaction forms a stable triazole linkage between the azide-functionalized linker and an alkyne-containing molecule.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide group of the linker reacts efficiently with a terminal alkyne to form a 1,4-disubstituted triazole. This reaction is highly robust and can be performed in aqueous buffers.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in living cells), the azide can react with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) without the need for a metal catalyst.[5]
High-Affinity Biotin-Streptavidin Interaction
The biotin moiety provides a powerful tool for immobilization and detection. Streptavidin has four binding sites for biotin, allowing for the assembly of multivalent complexes. This interaction is rapid and highly stable.
Amine Coupling via Carboxylic Acid
The terminal carboxylic acid can be activated to react with primary amines on proteins or other molecules to form a stable amide bond. This is a common strategy for initial protein labeling.
Quantitative Data
While specific quantitative data for this compound is often application-dependent, the following table summarizes typical values for the key interactions involved.
| Parameter | Interaction | Typical Values | References |
| Purity | This compound | >96% | [6] |
| Molecular Weight | This compound | 604.7 g/mol | [6] |
| Solubility | This compound | Soluble in Water, DMSO, DMF | [7] |
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization is recommended for specific applications.
Protocol for Amine Coupling to a Protein
This protocol describes the conjugation of the carboxylic acid moiety of the linker to primary amines on a protein using EDC chemistry.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., MES, PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Procedure:
-
Prepare Protein: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare Linker Solution: Dissolve this compound in DMSO or water to a concentration of 10 mM.
-
Activate Carboxylic Acid: Add a 10-50 fold molar excess of the linker solution to the protein solution.
-
Add EDC/NHS: Immediately add a 2-5 fold molar excess of freshly prepared EDC and a 5-10 fold molar excess of NHS (or Sulfo-NHS) to the reaction mixture.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.
-
Purify Conjugate: Remove excess linker and byproducts by dialysis against PBS or by size-exclusion chromatography.
-
Characterize Conjugate: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or a biotin quantification assay (e.g., HABA assay).
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-functionalized protein (from section 4.1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., TBTA or BTTAA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Prepare Reactants: Dissolve the azide-functionalized protein and a 5-10 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Prepare Catalyst Premix: In a separate tube, prepare a fresh premix of CuSO4 and the copper ligand (1:5 molar ratio) in DMSO/water.
-
Initiate Reaction: Add the catalyst premix to the protein/alkyne mixture. Then, add a 10-20 fold molar excess of freshly prepared sodium ascorbate to initiate the reaction.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
Purify Conjugate: Remove the copper catalyst and excess reagents by dialysis, size-exclusion chromatography, or using a copper-chelating resin.
-
Characterize Conjugate: Confirm the formation of the triazole linkage using mass spectrometry or other appropriate analytical techniques.
Conclusion
This compound is a multifunctional linker that provides a robust and versatile platform for the creation of sophisticated bioconjugates. Its distinct reactive moieties enable a multi-step, orthogonal conjugation strategy, allowing for the precise assembly of complex molecular architectures. By understanding the core mechanisms of action and following well-defined experimental protocols, researchers can effectively leverage this powerful tool to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. This compound, 2112731-59-4 | BroadPharm [broadpharm.com]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. precisepeg.com [precisepeg.com]
- 7. N-(Biotin-PEG2)-N-Bis(PEG3-azide) | BroadPharm [broadpharm.com]
N-(Azido-PEG2)-N-biotin-PEG3-acid spectral data (NMR/MS)
A comprehensive technical guide on N-(Azido-PEG2)-N-biotin-PEG3-acid, a trifunctional molecule at the forefront of bioconjugation and drug delivery, is detailed below. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing essential information on its properties, applications, and the methodologies for its use.
Physicochemical Properties
This compound is a versatile molecule incorporating a biotin (B1667282) moiety for affinity binding, an azide (B81097) group for "click chemistry" conjugation, and a carboxylic acid for further functionalization.[1][2][3] Its polyethylene (B3416737) glycol (PEG) linkers enhance solubility and reduce steric hindrance.
| Property | Value | Reference |
| Chemical Formula | C25H44N6O9S | [4][5] |
| Molecular Weight | 604.7 g/mol | [4][5] |
| CAS Number | 2112731-59-4 | [4][5] |
| Purity | Typically >95% | [4][6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | [7] |
Spectral Data (NMR/MS)
Detailed NMR and mass spectrometry data for this compound are not publicly available in research literature. However, commercial suppliers of this compound typically possess this data for quality control purposes. Researchers are advised to request the certificate of analysis from the vendor, which should include 1H NMR and mass spectral data confirming the structure and purity of the compound. For reference, the 1H NMR spectrum of a similar compound, Biotin-PEG4-N3, can be found on chemical database websites, illustrating the types of proton signals expected from the biotin and PEG moieties.
Experimental Protocols
General Synthesis of this compound
-
Starting Materials: Commercially available biotin, protected amino-PEG-acid, and azido-PEG derivatives.
-
Amide Coupling: The carboxylic acid of biotin would be activated (e.g., using NHS/EDC chemistry) and reacted with the primary amine of a branched di-PEGylated amine derivative. One PEG arm would be pre-functionalized with an azide group, and the other with a protected carboxylic acid.
-
Deprotection: The protecting group on the terminal carboxylic acid of the second PEG arm would be removed to yield the final product.
-
Purification: The final compound would be purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization at each step would be performed using techniques like NMR and mass spectrometry to confirm the successful synthesis of the desired product.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound can be used to conjugate it to alkyne-containing molecules via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[8]
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Solvents (e.g., DMSO, water)
Procedure:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Dissolve this compound in DMSO to prepare a stock solution.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the ligand in the reaction buffer.
-
Add the this compound solution to the alkyne-modified biomolecule.
-
Initiate the reaction by adding the reducing agent, followed immediately by the copper catalyst solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
The resulting biotinylated biomolecule can be purified from excess reagents by methods such as dialysis, size exclusion chromatography, or affinity chromatography.
Visualizations
Experimental Workflow: Protein Biotinylation via Click Chemistry
The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with this compound.
Caption: Workflow for protein biotinylation using this compound.
Signaling Pathway: Application in Targeted Drug Delivery
This diagram illustrates the logical relationship of using a biotinylated antibody, created with this compound, for targeted drug delivery.
Caption: Targeted drug delivery using a biotinylated antibody.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. N-(Azido-PEG2)-N-Biotin-PEG3-acid_2112731-59-4_新研博美 [xinyanbm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound | 2112731-59-4 [chemicalbook.com]
- 6. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 7. N-(Biotin-PEG2)-N-Bis(PEG3-azide) | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling Using N-(Azido-PEG2)-N-biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterobifunctional linker designed for the versatile and specific labeling of proteins and other biomolecules. This reagent incorporates three key functionalities:
-
A carboxylic acid (-COOH) group for the covalent attachment to primary amines (e.g., lysine (B10760008) residues) on a protein via amide bond formation.
-
An azide (B81097) (-N3) moiety that serves as a bioorthogonal handle for "click chemistry," specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
A biotin (B1667282) tag for the highly specific and strong interaction with avidin (B1170675) or streptavidin, enabling detection, purification, and immobilization of the labeled protein.[1][2]
The polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG3) enhance the water solubility of the linker and the resulting conjugate, reduce steric hindrance, and can minimize immunogenicity.[2][3] This two-step labeling strategy offers precise control over the conjugation process, making it a valuable tool in proteomics, drug development, and diagnostics.[3]
Applications
The unique features of this compound lend themselves to a wide range of applications, including:
-
Protein Purification and Immobilization: The high-affinity interaction between biotin and streptavidin allows for efficient capture of labeled proteins on streptavidin-coated resins or surfaces.[1][4]
-
Detection and Quantification: Labeled proteins can be detected and quantified in various assays such as ELISA, Western blotting, and flow cytometry using streptavidin-enzyme or streptavidin-fluorophore conjugates.[1][5]
-
Assembly of Protein Conjugates: The azide group allows for the attachment of a second molecule of interest (e.g., a fluorescent dye, a drug molecule, or another protein) that has been modified with an alkyne group.[1]
-
Proteomics and Interactome Studies: Biotin-based affinity purification can be used to isolate and identify protein interaction partners.
Data Presentation
The efficiency of protein labeling can be assessed by determining the Degree of Labeling (DOL), which represents the average number of linker molecules conjugated to each protein molecule. The optimal DOL typically ranges from 2 to 10 for antibodies, but should be determined empirically for each specific application to avoid potential issues like protein precipitation or loss of function.[4][6]
Table 1: Comparison of Azide-Alkyne Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Azide and a terminal alkyne | Azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) |
| Catalyst | Copper(I) | None |
| Reaction Speed | Generally faster (minutes to a few hours)[7] | Can be slower, but newer cyclooctynes have improved kinetics[7][8] |
| Biocompatibility | Copper catalyst can be toxic to living cells, limiting in vivo applications[7] | Highly biocompatible and suitable for live-cell labeling[7] |
| Side Reactions | Copper can generate reactive oxygen species (ROS) that may damage proteins.[9] | Some cyclooctynes can react with thiols, leading to off-target labeling.[9] |
| Cost | Reagents are generally less expensive.[9] | Strained cyclooctynes can be significantly more expensive.[9] |
| Yield | High to quantitative under optimized conditions.[9] | High to quantitative.[9] |
Table 2: Representative Quantitative Data for Protein Labeling
| Protein | Labeling Method | Molar Ratio (Linker:Protein) | Degree of Labeling (DOL) | Reference |
| Bovine IgG | ChromaLink Biotin (NHS-ester) | 5:1 | ~1.3 | [10] |
| Bovine IgG | ChromaLink Biotin (NHS-ester) | 15:1 | ~6.1 | [10] |
| GH6-EGFP | Azido-functionalization followed by SPAAC with DBCO-PEG4-biotin | 1.5:1 (DBCO-biotin:azido-protein) | >80% monolabeling | [11] |
| eGFP/mCherry | Azido-prenylation followed by SPAAC with DIBO-ODN | Not specified | Comparable to CuAAC | [8] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling Workflow
This workflow first attaches the this compound to the protein via its primary amines and then uses the azide for a subsequent click chemistry reaction.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES).
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis tubing
Procedure: Amine Labeling
-
Preparation of Reagents:
-
Dissolve the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the protein solution. The molar ratio of linker to protein may need to be optimized, but a starting point of 10-20 fold molar excess of the linker is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Protein Labeling Techniques | Sino Biological [sinobiological.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N-(Azido-PEG2)-N-biotin-PEG3-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for cytotoxic metal catalysts, making it ideal for applications in living systems.[][3] The reaction's driving force is the high ring strain of cyclooctynes, which lowers the activation energy for the cycloaddition with azides, allowing the reaction to occur rapidly at physiological conditions.[1][4]
The reagent N-(Azido-PEG2)-N-biotin-PEG3-acid is a versatile, trifunctional molecule designed for advanced bioconjugation strategies. It features:
-
An azide (B81097) (N₃) group for highly specific SPAAC reactions with strained alkynes (e.g., DBCO, BCN).[5][6]
-
A biotin moiety for strong and specific binding to streptavidin, enabling affinity purification, detection, and signal amplification.
-
A terminal carboxylic acid (-COOH) group that can be activated to form stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins).[6][7]
The integrated polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility and create a flexible linker that minimizes steric hindrance during conjugation.[8][9] These application notes provide detailed protocols for using this reagent in protein labeling, surface modification, and targeted drug delivery systems.[][10]
Mechanism of SPAAC
SPAAC is a type of Huisgen 1,3-dipolar cycloaddition.[1] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted mechanism to form a stable triazole linkage. The high energy of the strained cyclooctyne (B158145) ring is released upon reaction, driving the formation of the triazole product.[][11]
References
- 1. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. What is SPAAC? | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(Azido-PEG2)-N-Biotin-PEG3-acid_2112731-59-4_新研博美 [xinyanbm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Cell Surface Protein Labeling with Biotin-Azide Linkers
References
- 1. biotin-xx.com [biotin-xx.com]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Streptavidin Pull-Down Assay using N-(Azido-PEG2)-N-biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a streptavidin pull-down assay to identify and characterize protein-protein interactions using a versatile bifunctional linker, N-(Azido-PEG2)-N-biotin-PEG3-acid. This linker allows for the covalent conjugation of a "bait" protein via click chemistry, which can then be used to capture "prey" proteins from a cell lysate.
Introduction
The streptavidin pull-down assay is a powerful affinity purification technique used to isolate a specific protein (the "bait") along with its interacting partners (the "prey") from a complex mixture such as a cell lysate.[1][2] This method relies on the high-affinity interaction between biotin (B1667282) and streptavidin.[3] The bait protein is first biotinylated and then incubated with the cell lysate. The resulting protein complexes are then captured using streptavidin-coated beads. After a series of washes to remove non-specifically bound proteins, the bait-prey complexes are eluted and can be identified by downstream applications like Western blotting or mass spectrometry.
The use of this compound as the biotinylating agent offers several advantages. This heterobifunctional linker contains an azide (B81097) group, a biotin moiety, and a terminal carboxylic acid.[4][5] The azide group allows for a highly specific and efficient covalent attachment to a bait protein that has been modified to contain an alkyne group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[6] This "click chemistry" approach ensures a stable and specific linkage of the biotin tag to the bait protein.[7] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and reduce steric hindrance of the conjugated molecule.[8]
Experimental Protocols
This protocol is divided into two main stages:
-
Stage 1: Biotinylation of the Bait Protein via Click Chemistry. This involves the conjugation of the this compound to an alkyne-modified bait protein.
-
Stage 2: Streptavidin Pull-Down Assay. This stage uses the biotinylated bait protein to capture interacting prey proteins from a cell lysate.
Stage 1: Biotinylation of Bait Protein using this compound
This protocol assumes the bait protein has been expressed and purified with a genetically encoded non-canonical amino acid containing an alkyne group (e.g., propargyl-L-lysine).
Materials:
-
Alkyne-modified bait protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified bait protein (e.g., 1-5 mg/mL in PBS)
-
This compound (3-5 molar excess over the protein)
-
-
Prepare the copper-catalyst mixture in a separate tube by combining:
-
50 mM CuSO₄
-
250 mM THPTA
-
-
Vortex the copper-catalyst mixture and add it to the protein/azide-biotin mixture to a final concentration of 1 mM CuSO₄ and 5 mM THPTA.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Purification of Biotinylated Bait Protein:
-
Remove excess, unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Confirm biotinylation and protein integrity using techniques such as a HABA assay, SDS-PAGE, and Western blot with a streptavidin-HRP conjugate.
-
Quantify the concentration of the purified biotinylated bait protein.
-
Stage 2: Streptavidin Pull-Down Assay
Materials:
-
Biotinylated bait protein (from Stage 1)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate containing potential prey proteins
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Protocol:
-
Preparation of Cell Lysate:
-
Culture and treat cells as required for the experiment.
-
Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.[9]
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin beads and transfer the desired amount to a fresh tube.
-
Wash the beads three times with wash buffer.[10] For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, gently centrifuge and aspirate the supernatant.
-
-
Binding of Biotinylated Bait to Beads:
-
Add the purified biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 30-60 minutes at 4°C with gentle rotation to allow the biotinylated bait to bind to the streptavidin.
-
-
Affinity Capture of Prey Proteins:
-
Wash the bait-bound beads three times with wash buffer to remove any unbound bait protein.
-
Add the prepared cell lysate (e.g., 500 µg - 1 mg of total protein) to the bait-bound beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the prey proteins to bind to the bait protein.
-
-
Washing:
-
After incubation, separate the beads from the lysate.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins. Increase the stringency of the washes if high background is observed (e.g., by increasing the salt concentration or detergent concentration in the wash buffer).
-
-
Elution:
-
Elute the captured protein complexes from the beads. Common elution methods include:
-
Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by Western blot.
-
Competitive Elution: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) to displace the biotinylated bait-prey complexes. This method can yield proteins in their native state for functional assays.
-
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to detect specific prey proteins.
-
For identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry.
-
Data Presentation
Quantitative data from pull-down experiments, especially when comparing different conditions (e.g., stimulated vs. unstimulated cells), should be summarized in tables for clear comparison.
Table 1: Western Blot Densitometry Analysis
| Prey Protein | Condition 1 (e.g., Unstimulated) - Relative Band Intensity | Condition 2 (e.g., Stimulated) - Relative Band Intensity | Fold Change (Condition 2 / Condition 1) |
| Prey Protein X | 1.0 (Normalized) | 3.5 | 3.5 |
| Prey Protein Y | 1.0 (Normalized) | 0.8 | 0.8 |
| Negative Control | 0.1 | 0.1 | 1.0 |
Table 2: Mass Spectrometry Data Summary
| Identified Prey Protein | Gene Name | Unique Peptides Identified | Spectral Counts (Condition 1) | Spectral Counts (Condition 2) | Fold Change (Condition 2 / Condition 1) |
| Protein A | GENEA | 15 | 10 | 150 | 15.0 |
| Protein B | GENEB | 8 | 5 | 7 | 1.4 |
| Protein C | GENEC | 22 | 200 | 50 | 0.25 |
Visualizations
Experimental Workflow
Caption: Workflow of the streptavidin pull-down assay.
Example Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized pathway that is often studied using pull-down assays to identify downstream interacting proteins.[8][11][12][13] Upon ligand binding, EGFR dimerizes and becomes autophosphorylated on several tyrosine residues. These phosphotyrosine sites serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the MAPK pathway. A pull-down assay using a phosphorylated EGFR peptide as bait could be used to identify these interacting proteins.
Caption: Simplified EGFR signaling pathway.
References
- 1. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis reveals how EGFR activation and downregulation are coupled in normal but not in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 13. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
Application Notes and Protocols for N-(Azido-PEG2)-N-biotin-PEG3-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterobifunctional linker designed for the development of antibody-drug conjugates (ADCs). This linker features three key functional components:
-
An acid group, which can be activated (e.g., to an NHS ester) to react with primary amines (such as lysine (B10760008) residues) on the surface of a monoclonal antibody (mAb).
-
An azide group, enabling covalent conjugation to a payload modified with an alkyne group via "click chemistry." This bioorthogonal reaction is highly specific and efficient.[1][2]
-
A biotin (B1667282) moiety, which can be utilized for purification, detection, or as a secondary targeting agent.[3][4]
The polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG3) enhance the solubility and stability of the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.[5][6][7] The hydrophilic nature of PEG linkers can help to balance the hydrophobicity of the cytotoxic payload, which is crucial for maintaining the stability of the ADC.[6][]
These application notes provide a comprehensive guide to utilizing this compound in the synthesis and characterization of ADCs.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Antibody
This protocol describes the initial conjugation of the linker to the antibody via amine coupling.
Materials:
-
This compound
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[3] Buffers containing Tris or glycine (B1666218) must be avoided as they will compete for reaction with the activated linker.[3][9]
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Activation of the Linker (NHS Ester Formation):
-
Dissolve this compound, NHS (or Sulfo-NHS), and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:NHS:EDC).
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Add the activated linker solution to the antibody solution. The molar excess of the linker over the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (a starting point could be a 10-20 fold molar excess).[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[10]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to consume any unreacted NHS-activated linker.[10] Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Azide-Biotin-Modified Antibody:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.
-
Protocol 2: Conjugation of an Alkyne-Modified Payload via Click Chemistry
This protocol outlines the attachment of the cytotoxic payload to the azide-functionalized antibody. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry methods are described.
Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]
Materials:
-
Azide-Biotin-Modified Antibody
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst and protect the antibody
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC, affinity chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (B8700270) (e.g., 100 mM in water, prepared fresh).[2]
-
Dissolve the alkyne-modified payload in DMSO or DMF.
-
-
Catalyst Preparation:
-
Mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper-ligand complex.[2]
-
-
Click Reaction:
-
To the azide-modified antibody, add the alkyne-payload (typically a 4-10 fold molar excess relative to the antibody).[2]
-
Add the pre-formed Cu(I)/THPTA complex to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
Incubate at room temperature for 1-2 hours, protecting the reaction from light.[2]
-
Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1]
This copper-free method is often preferred for biological samples to avoid potential toxicity from copper catalysts.
Materials:
-
Azide-Biotin-Modified Antibody
-
Cytotoxic payload modified with a strained alkyne (e.g., DBCO, BCN)[1]
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC, affinity chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the strained alkyne-modified payload in DMSO or DMF.
-
-
Click Reaction:
Protocol 3: ADC Purification and Characterization
Purification:
-
Following the click chemistry reaction, the resulting ADC must be purified to remove excess payload and other reagents.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller molecules.
-
Affinity Chromatography: If the antibody has a protein A or G binding site, this can be used for purification. Alternatively, biotin-binding resins (e.g., streptavidin) can be employed, leveraging the biotin tag on the linker.[4]
Characterization:
-
Drug-to-Antibody Ratio (DAR): This is a critical quality attribute of an ADC.[12]
-
UV/Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.[12]
-
Mass Spectrometry (MS): LC-MS can be used to determine the distribution of drug species on the antibody and calculate the average DAR.[13]
-
-
Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomer, aggregates, and fragments.
-
SDS-PAGE: To assess the apparent molecular weight and purity of the ADC under reducing and non-reducing conditions.[5]
-
-
Binding Affinity:
-
ELISA or Surface Plasmon Resonance (SPR): To confirm that the conjugation process has not negatively impacted the antibody's binding to its target antigen.
-
-
In Vitro Stability:
-
Plasma Stability Assay: The ADC is incubated in plasma (human, mouse, etc.) at 37°C for several days. Aliquots are taken at various time points, and the average DAR is measured by LC-MS to assess premature drug deconjugation.[14]
-
Data Presentation
Quantitative data from ADC characterization should be summarized for clear comparison.
Table 1: Summary of ADC Characterization
| Parameter | Method | Result | Acceptance Criteria |
| Average DAR | LC-MS | 3.8 | 3.5 - 4.5 |
| % Monomer | SEC | 98.5% | > 95% |
| % Aggregates | SEC | 1.2% | < 5% |
| Free Drug | HPLC | < 0.5% | < 1% |
| Antigen Binding (KD) | SPR | 1.2 nM | < 2 nM |
Table 2: Plasma Stability of ADC
| Time Point (Days) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) |
| 0 | 3.8 | 3.8 |
| 1 | 3.7 | 3.6 |
| 3 | 3.5 | 3.3 |
| 7 | 3.2 | 2.9 |
Visualizations
Experimental Workflow for ADC Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. dianova.com [dianova.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Immobilizing Biomolecules with N-(Azido-PEG2)-N-biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterotrifunctional linker designed for the versatile and specific immobilization and conjugation of biomolecules. This reagent incorporates three key functional groups, enabling a multi-step, controlled approach to bioconjugation. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility in aqueous buffers and reduce steric hindrance, thereby preserving the native conformation and activity of conjugated biomolecules.
The three functional groups are:
-
Carboxylic Acid (-COOH): This group can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. This is commonly used for the initial immobilization of a biomolecule to a surface or another molecule.
-
Azide (B81097) (-N3): This moiety is used in "click chemistry," a set of highly efficient and specific bioorthogonal reactions. It can react with alkyne- or cyclooctyne-modified molecules, such as those containing Dibenzocyclooctyne (DBCO), through Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3]
-
Biotin (B1667282): This high-affinity ligand binds with exceptional specificity to avidin (B1170675) and streptavidin proteins.[4][5][6] This interaction is one of the strongest known non-covalent bonds in nature and is widely exploited for detection, purification, and signal amplification.[6]
These application notes provide detailed protocols for the use of this compound in immobilizing biomolecules for applications such as biosensors, immunoassays, and drug delivery systems.
Data Presentation
Quantitative Data on Biotin-Streptavidin Interaction
The biotin-streptavidin interaction is fundamental to many applications of this linker. The following table summarizes key kinetic and affinity data for this interaction.
| Parameter | Value | Description | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | A measure of the binding affinity; a lower Kd indicates a stronger interaction. | [4][5][6] |
| Association Rate Constant (kon) | 3.0 x 10⁶ to 4.5 x 10⁷ M⁻¹s⁻¹ | The rate at which biotin and streptavidin associate to form a complex. | [7] |
| Dissociation Rate Constant (koff) | ~3.10 x 10⁻⁵ s⁻¹ | The rate at which the biotin-streptavidin complex dissociates. | [8] |
Experimental Protocols
Protocol 1: Immobilization of a Primary Amine-Containing Biomolecule to a Carboxylated Surface
This protocol describes the covalent attachment of a biomolecule (e.g., an antibody or enzyme) containing primary amines to a surface that has been functionalized with this compound via its carboxylic acid group.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5
-
Primary amine-containing biomolecule (e.g., protein) to be immobilized
-
Carboxylated surface (e.g., beads, sensor chip)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS/sulfo-NHS in anhydrous DMSO or DMF immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS/sulfo-NHS solutions to the linker solution. A typical molar ratio is 1:2:5 (linker:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Surface Functionalization:
-
Add the activated linker solution to the carboxylated surface.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Wash the surface three times with Coupling Buffer to remove excess linker and byproducts.
-
-
Immobilization of the Biomolecule:
-
Dissolve the primary amine-containing biomolecule in Coupling Buffer.
-
Add the biomolecule solution to the functionalized surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Blocking:
-
Remove the biomolecule solution.
-
Add Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted NHS-ester groups.
-
Wash the surface three times with Coupling Buffer. The surface is now functionalized with the immobilized biomolecule, presenting both azide and biotin groups for further applications.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Secondary Biomolecule Conjugation
This protocol details the conjugation of a DBCO-modified biomolecule to the azide-functionalized surface prepared in Protocol 1.
Materials:
-
Azide-functionalized surface with immobilized biomolecule (from Protocol 1)
-
DBCO-modified biomolecule (e.g., fluorescent probe, peptide, oligonucleotide)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of DBCO-modified Biomolecule:
-
Dissolve the DBCO-modified biomolecule in the Reaction Buffer to the desired concentration.
-
-
Conjugation Reaction:
-
Add the solution of the DBCO-modified biomolecule to the azide-functionalized surface. A 1.5 to 3-fold molar excess of the DBCO-reagent is often recommended.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored if the DBCO reagent has a trackable UV absorbance around 310 nm.
-
-
Washing:
-
Remove the reaction solution.
-
Wash the surface extensively with the Reaction Buffer to remove any non-conjugated DBCO-modified biomolecule. The surface now features the secondary biomolecule covalently attached via a stable triazole linkage.
-
Protocol 3: Detection and Signal Amplification using Streptavidin Conjugates
This protocol describes the use of the biotin group on the functionalized surface for detection, purification, or signal amplification via streptavidin conjugates.
Materials:
-
Biotinylated surface (from Protocol 1 or 2)
-
Streptavidin conjugate (e.g., Streptavidin-HRP for colorimetric detection, Streptavidin-fluorescent probe for imaging)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: PBST with 1% BSA or other suitable blocking agent
Procedure:
-
Blocking:
-
Incubate the biotinylated surface with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific binding of the streptavidin conjugate.
-
-
Binding of Streptavidin Conjugate:
-
Dilute the streptavidin conjugate in Blocking Buffer to the recommended working concentration.
-
Incubate the blocked surface with the diluted streptavidin conjugate solution for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the surface three to five times with Wash Buffer to remove unbound streptavidin conjugate.
-
-
Detection/Analysis:
-
Proceed with the appropriate detection method based on the streptavidin conjugate used (e.g., add substrate for HRP, measure fluorescence).
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 5. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with N-(Azido-PEG2)-N-biotin-PEG3-acid
Welcome to the technical support center for N-(Azido-PEG2)-N-biotin-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your experiments with this trifunctional linker.
Troubleshooting Guides
This section addresses common issues encountered during the reaction of this compound. The tables below provide a structured approach to identifying and resolving these challenges.
Table 1: Troubleshooting EDC/NHS Coupling of the Carboxylic Acid Moiety
| Problem | Potential Cause | Recommended Solution | Quantitative Data/Parameter |
| Low or no coupling efficiency | Suboptimal pH for EDC/NHS activation or amine coupling. | Perform a two-step reaction. Activate the carboxylic acid with EDC/NHS at pH 4.5-6.0. Then, raise the pH to 7.0-8.5 for coupling to the primary amine. | Activation Buffer: MES, pH 4.5-6.0. Coupling Buffer: PBS, pH 7.2-8.5. |
| Inactive EDC or NHS reagents. | EDC and NHS are moisture-sensitive. Allow vials to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C. Prepare solutions immediately before use. | N/A | |
| Presence of competing nucleophiles in the buffer. | Use amine-free and carboxylate-free buffers. Avoid buffers like Tris, glycine, or acetate. | Recommended buffers: MES, PBS, Borate buffer. | |
| Insufficient molar excess of coupling reagents. | Use a molar excess of EDC and NHS relative to the carboxylic acid. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS. | Molar Ratio (Acid:EDC:NHS): 1:2:2 to 1:10:5 | |
| Precipitation of reactants | Aggregation of the protein or molecule being conjugated. | Ensure the target molecule is soluble and stable in the chosen reaction buffers. Consider a buffer exchange step prior to the reaction. | N/A |
| High concentration of EDC. | If precipitation is observed with a large excess of EDC, try reducing the concentration. | N/A |
Table 2: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Recommended Solution | Quantitative Data/Parameter |
| Low "click" reaction yield | Inefficient copper catalyst. | Use a freshly prepared solution of Cu(I) catalyst. Common sources include CuSO₄ with a reducing agent like sodium ascorbate. | Typical concentration: 1-5 mol% of Cu(I) catalyst. |
| Oxidation of Cu(I) to Cu(II). | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | N/A | |
| Presence of copper-chelating agents in the reaction mixture. | Ensure all buffers and reagents are free from chelators like EDTA. | N/A | |
| Poor solubility of reactants. | Use a co-solvent such as DMSO or DMF to improve the solubility of all reaction components. | DMSO has been found to be an optimal solvent for some click reactions. | |
| Side reactions | Copper-mediated degradation of biomolecules. | Use a copper-chelating ligand, such as TBTA or THPTA, to stabilize the Cu(I) catalyst and protect sensitive biomolecules. | Ligand to Copper ratio: 1:1 to 5:1 |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: It is recommended to store this compound at -20°C, desiccated, and protected from light to maintain its stability and reactivity.
Q2: How can I confirm the successful biotinylation of my target molecule?
A2: The extent of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1][2] This colorimetric assay allows for the determination of the moles of biotin (B1667282) per mole of protein.[1]
Q3: Can I perform the EDC/NHS coupling and the click chemistry reaction in a "one-pot" synthesis?
A3: A one-pot synthesis is challenging due to the incompatible reaction conditions and potential for side reactions. It is highly recommended to perform the reactions sequentially with purification of the intermediate product. An orthogonal protection strategy would be necessary for a one-pot approach, which is not inherent to this linker.[3]
Q4: What are the best methods for purifying the final conjugate?
A4: Purification methods will depend on the properties of the conjugated molecule. Common techniques include:
-
Size-exclusion chromatography (SEC): To separate the larger conjugate from smaller, unreacted molecules.
-
Reverse-phase HPLC (RP-HPLC): For purification of peptides and other small molecules.
-
Affinity chromatography: Using streptavidin or avidin-functionalized resins to specifically capture the biotinylated conjugate.[4]
Q5: How does the PEG linker in this compound benefit my experiment?
A5: The polyethylene (B3416737) glycol (PEG) spacers in this linker offer several advantages, including increased solubility of the conjugate in aqueous buffers, reduced aggregation, and minimized steric hindrance between the conjugated molecule and the biotin or azide (B81097) functional groups.[5][6]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine-Containing Molecule
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Amine-containing molecule
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., desalting or SEC column)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Immediately before use, dissolve EDC and NHS in the Activation Buffer to the desired concentration (e.g., 10 mg/mL).
-
Dissolve this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Add a 2-10 fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling to Amine:
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column to remove excess reagents or by a more specific chromatography method depending on the nature of the final product.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
Materials:
-
HABA/Avidin solution
-
Biotinylated sample (purified)
-
PBS (phosphate-buffered saline)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well plate
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
For a cuvette, add 900 µL of the HABA/Avidin solution and measure the absorbance at 500 nm (A₅₀₀_initial).
-
For a 96-well plate, add 180 µL of the HABA/Avidin solution to a well and measure the absorbance at 500 nm (A₅₀₀_initial).
-
-
Add Biotinylated Sample:
-
To the cuvette, add 100 µL of your purified biotinylated sample.
-
To the well, add 20 µL of your purified biotinylated sample.
-
Mix well and incubate for 5-10 minutes at room temperature.
-
-
Measure Final Absorbance: Measure the absorbance at 500 nm again (A₅₀₀_final). The absorbance should decrease as biotin displaces HABA from avidin.
-
Calculate Biotin Concentration: Use the change in absorbance (ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final) and the Beer-Lambert law to calculate the concentration of biotin. The molar extinction coefficient for the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[1][7]
Visualizations
Caption: Sequential reaction workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A trifunctional linker suitable for conducting three orthogonal click chemistries in one pot - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02182D [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
troubleshooting low yield in biotinylation experiments
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for overcoming low yield in biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low biotinylation yield?
Low yield in biotinylation can stem from several factors:
-
Suboptimal Reaction Buffer: The pH of the reaction buffer is critical. For NHS-ester based biotinylation, the optimal pH range is 7-9.[1] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for the biotinylation reagent, thereby reducing the efficiency of the reaction.[1][2]
-
Presence of Interfering Substances: Primary amines, as mentioned, are a major issue. Additionally, reducing agents can interfere with certain biotinylation reagents, for example, by cleaving disulfide bonds in cleavable biotins.[1] Azide in buffers can also be problematic.[3]
-
Degraded or Improperly Stored Biotinylation Reagent: NHS-ester based biotin (B1667282) reagents are moisture-sensitive and can hydrolyze over time, rendering them inactive.[1][4][5] It is crucial to store them desiccated and allow them to warm to room temperature before opening to prevent condensation.[1][4][5] It is often recommended to prepare fresh solutions of the reagent immediately before use.[1]
-
Insufficient Molar Ratio of Biotin Reagent to Protein: An inadequate amount of biotinylation reagent will result in incomplete labeling of the target protein.[2][3]
-
Low Protein Concentration: For efficient labeling, the protein concentration should typically be greater than 1 mg/mL.[1][3]
-
Structural Hindrance: The target primary amines (N-terminus and lysine (B10760008) residues) on the protein may not be accessible to the biotinylation reagent due to the protein's tertiary structure.[6]
Q2: How can I optimize my biotinylation reaction conditions?
To optimize your reaction, consider the following:
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into an amine-free buffer like PBS or HEPES-NaCl.[1][2] Dialysis or desalting columns are effective methods for this.[1][7]
-
pH Adjustment: Ensure the pH of your reaction buffer is within the optimal range of 7-9 for NHS-ester chemistry.[1][3]
-
Vary the Molar Coupling Ratio: It is advisable to test a range of molar excess of the biotinylation reagent to your protein (e.g., 5:1, 10:1, 20:1, 50:1, 100:1) to determine the optimal ratio for your specific protein.[1][3]
-
Incubation Time and Temperature: Reactions are typically carried out for 30-60 minutes at room temperature or for longer periods (e.g., 2 hours to overnight) at 4°C.[1][8] Optimization of these parameters may be necessary.
Q3: My biotinylation reagent is old. How can I check if it's still active?
The reactivity of NHS-ester based biotinylation reagents can be assessed by measuring the release of NHS upon hydrolysis. A simple method involves comparing the absorbance of a solution of the reagent before and after intentional hydrolysis with a strong base. A significant increase in absorbance at 260-280 nm after hydrolysis indicates that the reagent was active.[4][5]
Q4: How do I remove excess, unreacted biotin after the reaction?
Unreacted biotinylation reagent should be removed to prevent it from interfering with downstream applications, such as binding to streptavidin. This can be achieved through:
-
Quenching: Add a buffer containing primary amines, such as Tris or glycine (e.g., 50 mM Tris, pH 8.5), to quench any remaining active biotinylation reagent.[1]
-
Purification: Remove the quenched, unreacted biotin using size exclusion chromatography (e.g., desalting columns like PD-10) or dialysis.[1][9]
Q5: How can I determine the efficiency of my biotinylation reaction?
Several methods can be used to assess the degree of biotinylation:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method that allows for the quantification of biotin incorporation.[10][11][12] Biotin displaces HABA from avidin, leading to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[10][11][12]
-
ELISA-based Methods: An enzyme-linked immunosorbent assay (ELISA) can be used to detect biotinylated proteins. The biotinylated protein is immobilized on a plate and then detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).[1][2][11]
-
Western Blotting: Biotinylated proteins can be detected via Western blot using streptavidin-HRP or an anti-biotin antibody.[1][13] A shift in the molecular weight of the protein on SDS-PAGE can also sometimes indicate successful biotinylation.
-
Streptavidin-bead Pulldown: Incubating the sample with streptavidin-coated beads and then analyzing the bound and unbound fractions by SDS-PAGE can estimate the percentage of biotinylated protein.[2][11] In a successful experiment, a significant portion of the target protein should be in the bound fraction.[2]
-
Mass Spectrometry: For a more detailed analysis, mass spectrometry can be used to identify the specific sites and extent of biotinylation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing biotinylation reactions.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.0 - 9.0 | Optimal for NHS-ester based biotinylation.[1][3] |
| Protein Concentration | > 1 mg/mL | Lower concentrations can lead to reduced efficiency.[1][3] |
| Molar Coupling Ratio (Biotin:Protein) | 10:1 to 40:1 (starting point) | Can be optimized from 5:1 up to 100:1.[1][3] A 20-fold molar excess is often efficient.[1] |
| Incubation Time | 30 - 60 minutes at Room Temp. | Can be extended (e.g., 2 hours to overnight) at 4°C.[1][8] |
| Quenching Agent Concentration | ~50 mM Tris or Glycine | Added to stop the reaction.[1] |
| Optimal Biotin Incorporation (Polyclonal Antibodies) | 3 - 5 biotins per antibody | A general guideline for maintaining antibody function.[3] |
Experimental Protocols
General Protein Biotinylation Protocol (using an NHS-ester reagent)
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Allow the vial of the NHS-ester biotinylation reagent to equilibrate to room temperature before opening.[14]
-
Immediately before use, dissolve the reagent in an appropriate solvent like DMSO or water (for sulfo-NHS esters) to a stock concentration (e.g., 10 mM).[1] Do not store aqueous solutions of the reagent.[1]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar coupling ratio.
-
Add the calculated volume of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
Protocol for Assessing Biotinylation Efficiency using HABA Assay
-
Reagent Preparation:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
-
Measurement:
-
Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500).
-
Add a known volume of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.
-
Measure the final absorbance at 500 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA500).
-
Use the molar extinction coefficient of the HABA/Avidin complex and the concentration of your protein to determine the moles of biotin per mole of protein. Online calculators are also available for this purpose.[12]
-
Visualizations
Caption: A typical experimental workflow for protein biotinylation.
Caption: A troubleshooting decision tree for low biotinylation yield.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. sartorius.com [sartorius.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 12. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Reducing Non-specific Binding of Biotin-PEG Linkers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding associated with biotin-PEG linkers in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in assays using biotin-PEG linkers?
Non-specific binding in biotin-based assays can stem from several factors:
-
Endogenous Biotin (B1667282): Many biological samples, such as cell lysates and tissue preparations, contain endogenous biotin-containing enzymes (e.g., carboxylases) that can be recognized by streptavidin or avidin (B1170675), leading to high background signals.[1][2][3]
-
Electrostatic and Hydrophobic Interactions: The biotin-PEG linker, the conjugated molecule, or the streptavidin/avidin itself can non-specifically adhere to surfaces (e.g., microplates, beads, membranes) or other proteins through charge-based or hydrophobic interactions.[4]
-
Streptavidin/Avidin Properties: Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to non-specific binding through electrostatic interactions and binding to lectins.[5][6] While streptavidin is not glycosylated and has a more neutral pI, it can still exhibit some non-specific binding.[5] NeutrAvidin is a deglycosylated form of avidin with a more neutral pI, further reducing non-specific binding.[6]
-
PEG Linker Properties: While the polyethylene (B3416737) glycol (PEG) spacer is designed to reduce non-specific binding by creating a hydrophilic shield, its length, density, and purity can influence its effectiveness.[7][8][9] Polydisperse PEG preparations may contain shorter chains that offer incomplete surface coverage, leading to increased protein adsorption.[7]
Q2: How does the PEG linker itself help in reducing non-specific binding?
The PEG linker enhances the hydrophilicity of the biotinylated molecule.[10] This creates a hydration layer that repels the non-specific adsorption of proteins and other biomolecules through steric hindrance and entropic repulsion.[8][11] Longer and more densely packed PEG chains are generally more effective at preventing non-specific interactions.[12][13][14] Using monodisperse PEG linkers, which have a uniform chain length, can create a more consistent and effective protective layer against non-specific binding compared to traditional polydisperse PEGs.[7]
Q3: When should I be most concerned about non-specific binding?
High non-specific binding is a common issue in sensitive applications such as:
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC)[2][15]
-
Surface Plasmon Resonance (SPR) and other biosensor applications
Troubleshooting Guides
Issue 1: High background signal in my assay.
High background is a common indicator of non-specific binding. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Identify the Source of Non-Specific Binding
Run proper controls to pinpoint the source of the high background.
-
No Primary Antibody/No Biotinylated Molecule Control: If you still observe a high signal, the issue may be with the streptavidin conjugate or endogenous biotin.
-
No Streptavidin-Conjugate Control: A high signal in this case points towards a problem with the primary or secondary antibodies (if applicable).
Step 2: Implement Appropriate Blocking Strategies
-
General Protein Blocking: Use a high-quality blocking agent to saturate non-specific binding sites on your solid support (e.g., microplate, membrane, beads). Common blockers include Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[18] For western blots, it's recommended to limit the use of non-fat dry milk to the initial blocking step as it can contain residual biotin.[5]
-
Blocking Endogenous Biotin: If your sample contains endogenous biotin, a specific blocking step is crucial. This is typically a two-step process:
-
Buffer Optimization:
-
Increase Salt Concentration: High salt concentrations (e.g., up to 0.5 M NaCl) in washing buffers can disrupt electrostatic interactions and reduce non-specific binding.[5][22]
-
Include Detergents: Non-ionic detergents like Tween-20 (0.05-0.2%) or SDS (0.02-0.1%) in wash buffers can help minimize hydrophobic interactions.[23]
-
Step 3: Optimize Reagent Concentrations
-
Titrate Antibodies/Biotinylated Probes: Use the lowest possible concentration of your biotinylated molecule and streptavidin conjugate that still provides a robust specific signal.
-
Centrifuge Reagents: Before use, centrifuge protein solutions, including antibodies and streptavidin conjugates, to remove any aggregates that could contribute to non-specific binding.[23]
Issue 2: Inconsistent results between experiments.
Inconsistency can arise from variability in non-specific binding.
-
Standardize Protocols: Ensure all blocking and washing steps are performed consistently across all experiments.
-
Use High-Purity Reagents: Employ high-quality, purified BSA or other blocking agents. Avoid using reagents that may contain biotin, such as some grades of BSA or fetal bovine serum (FBS).[2][5]
-
Consider Monodisperse PEG Linkers: For highly sensitive and reproducible applications, using biotin-PEG linkers with a single, defined molecular weight can provide more consistent performance in reducing non-specific binding.[7]
Quantitative Data on Blocking Buffers
The effectiveness of different blocking agents can vary depending on the application. The following table summarizes common blocking agents and their typical working concentrations.
| Blocking Agent | Typical Concentration | Application Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocker. Use a high-purity, biotin-free grade.[5] |
| Non-fat Dry Milk | 2-5% (w/v) | Cost-effective, but may contain endogenous biotin, which can interfere with the assay.[5] Best for initial blocking steps in Western blotting. |
| Casein | 0.5-2% (w/v) | A purified milk protein that can be a good alternative to non-fat dry milk.[5] |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody. |
| Commercial Blocking Buffers | Varies | Optimized formulations that are often protein-free and biotin-free. |
Experimental Protocols
Protocol 1: Blocking Endogenous Biotin in Tissue Sections (IHC)
This protocol is essential for reducing background staining in tissues with high levels of endogenous biotin (e.g., liver, kidney).[1][3]
-
Deparaffinize and Rehydrate: Process tissue sections as required for your standard IHC protocol.
-
Antigen Retrieval: Perform antigen retrieval if necessary.
-
Initial Protein Block: Incubate sections with a general protein-based blocker (e.g., 5% normal serum in PBS) for 30-60 minutes.
-
Avidin/Streptavidin Block:
-
Biotin Block:
-
Primary Antibody Incubation: Proceed with your standard IHC protocol by adding the primary antibody.
Visualizations
Mechanism of Non-Specific Binding and Reduction Strategies
Caption: Causes of non-specific binding and corresponding reduction strategies.
Experimental Workflow for Endogenous Biotin Blocking
Caption: Step-by-step workflow for blocking endogenous biotin in samples.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03153A [pubs.rsc.org]
- 8. Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of polyethyleneglycol (PEG) chain length on the bio-nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - NanoDelivery Lab [nanodeliverylab.github.io]
- 14. Mitigating Mucoadhesion of β–Cyclodextrins via PEGylation: Insights from 19F Diffusion NMR Analysis | MDPI [mdpi.com]
- 15. bma.ch [bma.ch]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. vectorlabs.com [vectorlabs.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lumiprobe.com [lumiprobe.com]
improving solubility of N-(Azido-PEG2)-N-biotin-PEG3-acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-(Azido-PEG2)-N-biotin-PEG3-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: The this compound molecule is designed with polyethylene (B3416737) glycol (PEG) spacers to enhance its aqueous solubility.[1][2] However, the presence of the relatively hydrophobic biotin (B1667282) moiety and the terminal carboxylic acid means its solubility can be limited, especially in neutral or acidic aqueous buffers. While precise quantitative data for this specific molecule is not readily published, similar biotinylated PEG compounds are known to be soluble in water.[3][4] The carboxylic acid group suggests that solubility will be significantly influenced by pH.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors can contribute to poor solubility:
-
pH of the Buffer: The terminal carboxylic acid on the molecule is more likely to be deprotonated and thus more soluble at a pH above its pKa (typically around 4-5). In neutral or acidic buffers, the protonated carboxylic acid is less polar, reducing its solubility in water.
-
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its maximum solubility in the chosen buffer.
-
Temperature: Solubility can be temperature-dependent. Room temperature may not be sufficient for dissolution.
-
Ionic Strength: High salt concentrations in the buffer can sometimes lead to "salting out," where the solubility of a compound is decreased.
Q3: What solvents can be used to prepare a stock solution of this compound?
A3: It is often recommended to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the desired aqueous buffer.[5] Suitable organic solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)[6]
-
Dimethylformamide (DMF)[6]
These solvents can typically dissolve the compound at higher concentrations. When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low enough to not interfere with your downstream experiments.[5]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting solubility issues.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Compound forms a suspension or precipitate in neutral or acidic buffer (e.g., PBS pH 7.4). | The carboxylic acid group is protonated at neutral or acidic pH, reducing the molecule's overall polarity and aqueous solubility. | Adjust the pH: Increase the pH of the buffer to a slightly alkaline range (pH 7.5-8.5). This will deprotonate the carboxylic acid, making it more soluble. You can use a small amount of a dilute base like NaOH to adjust the pH, or use a buffer system such as carbonate/bicarbonate or borate.[7][8] |
| Difficulty dissolving the compound directly in an aqueous buffer, even at alkaline pH. | The molecule may have poor wettability or a high lattice energy in its solid form, making direct dissolution in water challenging. | Use a Co-solvent: Prepare a concentrated stock solution (e.g., 10 mM) in a water-miscible organic solvent like DMSO or DMF.[5][6] Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final percentage of the organic solvent is compatible with your experimental system. |
| Precipitation occurs when diluting the organic stock solution into the aqueous buffer. | The final concentration in the aqueous buffer exceeds the compound's solubility limit under those conditions. | Decrease the Final Concentration: Try preparing a more dilute final solution. Modify the Dilution Method: Add the stock solution to the buffer slowly while vigorously mixing. Increase Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of the organic co-solvent in your aqueous buffer. |
| Solution is hazy or contains visible particles after dissolution attempts. | Incomplete dissolution or formation of aggregates. | Gentle Heating and Sonication: Warm the solution to 30-40°C and use a bath sonicator for a few minutes.[6] This can help break up aggregates and increase the rate of dissolution. Avoid excessive heat, which could degrade the molecule. Filtration: After attempting dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.[9] |
Experimental Protocols
Protocol 1: Dissolution in Aqueous Buffer using pH Adjustment
This protocol is suitable when an organic co-solvent is not desired.
-
Initial Dispensing: Weigh the required amount of this compound and add it to your desired volume of aqueous buffer (e.g., PBS).
-
Initial Mixing: Vortex the solution for 1-2 minutes at room temperature. Observe for undissolved particles.
-
pH Adjustment: If the compound has not fully dissolved, slowly add a small amount of 1N NaOH dropwise while monitoring the pH. Continue adding base until the compound dissolves, aiming for a final pH between 7.5 and 8.5.[8][10]
-
Final Volume Adjustment: If necessary, adjust the final volume with the buffer.
-
Filtration (Optional): For critical applications, filter the solution through a 0.22 µm filter to ensure it is free of particulates.
Protocol 2: Preparation of a Stock Solution using an Organic Co-solvent
This is the recommended method for achieving higher concentrations and ensuring complete dissolution.
-
Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Stock Solution Preparation: Add a suitable volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM). Vortex until the solid is completely dissolved. This stock solution can be stored at -20°C for future use.[7]
-
Dilution into Aqueous Buffer: To prepare your working solution, add the required volume of the stock solution dropwise to your aqueous buffer while vortexing.
-
Example: To prepare a 100 µM solution in 1 mL of PBS from a 10 mM stock in DMSO, add 10 µL of the stock solution to 990 µL of PBS. This results in a final DMSO concentration of 1%.
-
-
Final Check: Ensure the final solution is clear and free of precipitates. If precipitation occurs, you may need to lower the final concentration or slightly increase the percentage of the co-solvent if your experiment permits.
This document is intended as a guide. Optimal conditions may vary depending on the specific experimental requirements.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. N-(Biotin-PEG2)-N-Bis(PEG3-azide) | BroadPharm [broadpharm.com]
- 4. Biotin-PEG3-Azide | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. benchchem.com [benchchem.com]
- 10. Biotin Identification Proteomics in Three-Dimensional Organotypic Human Skin Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
Technical Support Center: Stability and Storage of Azide-Containing Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage conditions for commonly used azide-containing reagents. Adherence to these guidelines is critical for ensuring experimental reproducibility, laboratory safety, and the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of azide-containing reagents?
A1: The stability of azide-containing reagents is primarily influenced by:
-
Temperature: Elevated temperatures can lead to the decomposition of azides, which can be exothermic and potentially explosive.[1][2][3][4]
-
Light: Many organic azides are sensitive to light and should be stored in the dark to prevent photochemical decomposition.[1][4][5][6]
-
Acids: Contact with acids can protonate the azide (B81097) ion, forming hydrazoic acid (HN₃), which is highly toxic and explosive.[1][4]
-
Metals: Azides can react with heavy metals (e.g., lead, copper, silver, mercury, and their salts) to form highly shock-sensitive and explosive metal azides. This includes contact with metal spatulas and plumbing.[1][4][7]
-
Halogenated Solvents: The use of halogenated solvents like dichloromethane (B109758) and chloroform (B151607) with azides can lead to the formation of extremely unstable and explosive di- and tri-azidomethane.[1][4]
-
Structure (for organic azides): The stability of organic azides is highly dependent on their molecular structure. General guidelines for assessing stability include the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][5][6]
Q2: How should I store my azide-containing reagents?
A2: Proper storage is crucial for both safety and reagent integrity. General storage guidelines are provided in the table below. Always refer to the manufacturer's Safety Data Sheet (SDS) for specific storage recommendations.
Q3: Can I prepare stock solutions of azide reagents and store them? What is their shelf life?
A3: Stock solutions can be prepared, but their stability depends on the specific azide, solvent, concentration, and storage conditions.
-
Sodium Azide Solutions: Aqueous solutions of sodium azide, especially at low concentrations (e.g., 0.02-0.1%), are commonly used as preservatives in biological buffers. However, these dilute solutions may not be stable for extended periods at room temperature and should be prepared fresh when possible.[8] For longer-term storage of biological samples, the addition of stabilizers like borax (B76245) and sodium fluoride (B91410) can be effective.
-
Organic Azide Solutions: Organic azides are generally recommended to be used as fresh as possible. If storage in solution is necessary, it should be at a low temperature (≤ -18 °C), protected from light, and at a concentration not exceeding 1 M.[1][5]
Q4: Are there any visual cues that indicate my azide reagent has degraded?
A4: While not always apparent, signs of degradation can include a change in color or the formation of a precipitate. For solutions, cloudiness may indicate hydrolysis or other decomposition pathways. However, the absence of visual changes does not guarantee stability. When in doubt, it is safer to discard the reagent according to proper hazardous waste disposal procedures.
Data Presentation: Stability and Storage Conditions
The following tables summarize the recommended storage conditions and known incompatibilities for common azide-containing reagents.
Table 1: General Storage Conditions for Azide Reagents
| Reagent | Solid Storage | Solution Storage | Incompatible Materials |
| Sodium Azide | Cool, dry, well-ventilated area away from heat and open flames. Store in non-metal containers.[9] | Store in a cool, dark place. For biological buffers, 4°C is common. | Acids, heavy metals and their salts (lead, copper, silver, etc.), halogenated hydrocarbons, bromine, carbon disulfide, dimethyl sulfate, nitric acid.[1] |
| Azidotrimethylsilane (TMS-azide) | Not typically stored as a solid at room temperature due to its low melting point. | 2-8°C under an inert atmosphere (e.g., nitrogen). Sensitive to moisture.[10][11][12] | Water, protic solvents (alcohols), acids, strong oxidizing agents.[11] |
| Tosyl Azide | Cool, dry, well-ventilated area, away from heat sources.[5] | Prepare fresh and use immediately. If short-term storage is necessary, store at low temperatures (e.g., 2-8°C) in the dark. | Strong acids, strong bases, reducing agents.[7] |
Table 2: Structural Stability Guidelines for Organic Azides
| Guideline | Description | Recommendation |
| Carbon-to-Nitrogen (C/N) Ratio | A quick assessment of the energetic nature of the molecule. | The number of carbon atoms should ideally be greater than the number of nitrogen atoms. Azides with a C/N ratio between 1 and 3 should be handled with extreme caution and stored at low temperatures.[1][5][6] |
| "Rule of Six" | Provides a measure of the dilution of the energetic azide group within the molecule. | There should be at least six carbon atoms (or atoms of similar size) for each energetic functional group (azide, nitro, diazo, etc.).[1][6] |
Troubleshooting Guides
Troubleshooting Common Issues in Azide Reactions
This guide addresses frequent problems encountered during reactions involving azide reagents.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield in a nucleophilic substitution reaction (e.g., synthesis of an organic azide) | 1. Poor leaving group: The substrate's leaving group is not sufficiently reactive. 2. Steric hindrance: The reaction center is sterically congested, preventing the approach of the azide nucleophile. 3. Inappropriate solvent: The solvent may be solvating the azide ion, reducing its nucleophilicity, or it may not be polar enough to facilitate the reaction. 4. Degraded azide reagent: The azide source has decomposed due to improper storage or handling. | 1. Convert the leaving group to a more reactive one (e.g., convert an alcohol to a tosylate or mesylate). 2. Use a less hindered substrate if possible, or consider alternative synthetic routes. 3. Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the azide ion. 4. Use a fresh bottle of the azide reagent or synthesize it fresh. |
| Incomplete reaction or side products in a Staudinger reaction | 1. Oxidized phosphine (B1218219) reagent: The triphenylphosphine (B44618) has been oxidized to triphenylphosphine oxide. 2. Incomplete hydrolysis of the aza-ylide intermediate: Insufficient water is present to complete the reaction. 3. Formation of a statistical mixture: If the starting material contains multiple azide groups, a mixture of products may be obtained.[13] | 1. Use freshly purified or a new bottle of triphenylphosphine.[14] 2. Ensure sufficient water is added to the reaction mixture to facilitate hydrolysis of the aza-ylide. Gentle heating may also be beneficial.[14] 3. For selective reduction, consider using a biphasic system or alternative synthetic strategies.[13] |
| Low efficiency in a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction | 1. Oxidation of the Cu(I) catalyst: The active Cu(I) has been oxidized to inactive Cu(II). 2. Interfering substances: Thiols (e.g., from DTT or cysteine residues) or other chelating agents in the buffer can inactivate the copper catalyst. 3. Low reactant concentrations: The reaction is concentration-dependent. | 1. Use a reducing agent like sodium ascorbate (B8700270) and a stabilizing ligand (e.g., TBTA). Prepare the sodium ascorbate solution fresh. 2. Avoid Tris-based buffers. Remove interfering substances like DTT via dialysis or buffer exchange. 3. Increase the concentration of the reactants if possible. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of an Azide Solution
This protocol provides a general framework for evaluating the stability of a laboratory-prepared azide solution over time. It is based on the principles outlined in ICH guidelines for stability testing.[15][16][17][18][19]
Objective: To determine the degradation of an azide reagent in a specific solvent under defined storage conditions.
Materials:
-
High-purity azide reagent
-
High-purity solvent
-
Appropriate analytical standard for the azide
-
Analytical instrument for quantification (e.g., HPLC, GC, NMR)
-
Temperature and humidity-controlled storage chambers (or refrigerators/freezers)
-
Light-protected containers (e.g., amber vials)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the azide reagent in the desired solvent at a known concentration.
-
Divide the stock solution into multiple aliquots in separate, tightly sealed, and light-protected containers.
-
-
Storage Conditions:
-
Store the aliquots under different conditions. Recommended conditions to test include:
-
Long-term: Recommended storage temperature (e.g., 2-8°C or -20°C).
-
Accelerated: A higher temperature (e.g., 25°C or 40°C) to increase the rate of degradation and predict shelf life.
-
-
-
Time Points for Analysis:
-
Establish a schedule for analyzing the aliquots. For example:
-
Time 0: Analyze an aliquot immediately after preparation to establish the initial concentration.
-
Subsequent time points: Analyze aliquots at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks). The frequency will depend on the expected stability of the reagent.
-
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method to quantify the concentration of the azide reagent at each time point. The method should be able to separate the intact azide from its potential degradation products.
-
Techniques such as HPLC with UV detection or NMR spectroscopy with an internal standard are often suitable.
-
-
Data Analysis:
-
Plot the concentration of the azide reagent as a function of time for each storage condition.
-
Determine the rate of degradation and estimate the shelf life, which is often defined as the time it takes for the concentration to decrease to 90% of its initial value.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of an azide solution.
Caption: A logical approach to troubleshooting low-yielding azide reactions.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Sciencemadness Discussion Board - Stability of sodium azide in solution? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. aablocks.com [aablocks.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Azidotrimethylsilane | 4648-54-8 [chemicalbook.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Ich guideline for stability testing | PPTX [slideshare.net]
- 16. database.ich.org [database.ich.org]
- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Navigating the Challenges of Cleavable Linkers in Proteomics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cleavable linkers in proteomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed when using cleavable linkers in proteomics?
A1: Researchers often face several challenges when employing cleavable linkers. These include:
-
Incomplete Cleavage: The linker may not be fully cleaved, leading to the co-existence of cleaved and uncleaved species, which complicates data analysis.
-
Off-Target Cleavage: The cleavage agent may unintentionally modify the peptides of interest or other components in the sample.
-
Linker Instability: The linker may degrade prematurely during sample preparation, leading to a loss of cross-linked products before the intended cleavage step.
-
Low Yield of Cross-Linked Peptides: The efficiency of the initial cross-linking reaction can be low, and subsequent enrichment steps may result in significant sample loss.[1][2]
-
Side Reactions: The reactive groups of the linker or the cleavage byproducts can lead to unintended modifications on peptides, creating artifacts in the data.[3]
-
Complex Data Analysis: The presence of monolinks, loop-links, and cross-links, in addition to the cleavage products, can make mass spectrometry data analysis challenging.[4]
Q2: How do I choose the right cleavable linker for my experiment?
A2: The choice of a cleavable linker depends on several factors related to your experimental design:
-
Cleavage Mechanism: Consider whether you require cleavage in the mass spectrometer (MS-cleavable) or through a chemical reaction (chemically cleavable). MS-cleavable linkers like DSSO and DSBU simplify data analysis by revealing the masses of the individual peptides in the gas phase.[4][5][6] Chemically cleavable linkers offer an alternative for specific experimental needs.
-
Spacer Arm Length: The length of the linker's spacer arm is a critical parameter. Longer linkers may capture more interactions but provide less precise structural information.[4][5] Conversely, shorter linkers offer higher resolution distance constraints but may yield fewer cross-links.[4][5]
-
Reactive Groups: Ensure the linker's reactive groups are compatible with the target functional groups on your proteins of interest (e.g., NHS esters for primary amines on lysine (B10760008) residues).[4][5]
-
Enrichment Handle: For complex samples, using a linker with an enrichment handle, such as biotin, can significantly improve the detection of low-abundance cross-linked peptides.[4]
Troubleshooting Guides
Issue 1: Incomplete Cleavage of MS-Cleavable Linkers (e.g., DSSO, DSBU)
Symptom: You observe a significant number of intact cross-linked peptides in your MS2 spectra, with poor fragmentation of the linker.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Collision Energy | Increase the normalized collision energy (NCE) or stepped collision energy in your MS/MS acquisition settings. The energy required for efficient linker cleavage can vary between instruments and peptide types. |
| Incorrect Fragmentation Method | For many MS-cleavable linkers, Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) are the preferred fragmentation methods.[4][5] Ensure you are using the appropriate method as specified by the linker manufacturer. |
| Complex Peptide Structure | The structure of the cross-linked peptides themselves can sometimes hinder efficient fragmentation of the linker. Consider using a different protease for digestion to generate different peptide sequences. |
Experimental Protocol: Optimizing Collision Energy for DSSO/DSBU Cleavage
-
Prepare a standard: Use a known cross-linked peptide or a cross-linked protein standard.
-
Set up a stepped NCE experiment: Create a series of MS acquisition methods with varying NCEs (e.g., starting from 20% and increasing in 5% increments to 40%).
-
Acquire data: Analyze the standard with each method.
-
Analyze results: Examine the MS2 spectra for each NCE level. Identify the energy that provides the best balance between linker cleavage (appearance of characteristic reporter ions) and peptide backbone fragmentation.
-
Apply to your sample: Use the optimized NCE for your experimental samples.
Issue 2: Low Yield of Enriched Cross-Linked Peptides
Symptom: After enrichment (e.g., using streptavidin beads for biotinylated linkers), the number of identified cross-linked peptides is very low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Cross-Linking Reaction | Optimize the cross-linker concentration and incubation time. A 100-300 fold molar excess of cross-linker to protein is a common starting point.[1] Ensure the reaction buffer is at the optimal pH (typically 7-9 for NHS esters) and free of primary amines (e.g., Tris).[7] |
| Suboptimal Enrichment Protocol | Evaluate different affinity resins and elution conditions.[1] Ensure complete binding to the resin and efficient elution of the captured peptides. Consider potential steric hindrance from bulky tags like biotin.[4] |
| Sample Loss During Washing Steps | Minimize the number of washing steps and handle the beads gently to avoid physical loss of resin. Ensure wash buffers are compatible with maintaining the integrity of the cross-linked peptides. |
| Premature Linker Cleavage | If using a chemically cleavable linker, ensure that no unintended cleavage conditions are present during the enrichment process. For example, some linkers are sensitive to reducing agents that might be present in buffers.[3] |
Issue 3: Identification of Non-specific or Artifactual Modifications
Symptom: Your data analysis reveals unexpected modifications on peptides that are not consistent with the expected linker chemistry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Side Reactions of the Linker | Some linkers or their cleavage byproducts can be reactive towards certain amino acid side chains. For example, periodate (B1199274) treatment used for diol linkers can lead to oxidation of N-terminal serine and threonine residues.[3] Review the literature for known side reactions of your specific linker. |
| Contaminants in Reagents | Ensure the purity of your cross-linker and all other reagents used in the workflow. Contaminants can introduce unexpected modifications. |
| Suboptimal Quenching of the Cross-Linking Reaction | Incomplete quenching of the cross-linking reaction can lead to continued, non-specific reactions. Ensure an adequate concentration of the quenching agent (e.g., Tris or ammonium (B1175870) bicarbonate for NHS esters) is used for a sufficient amount of time.[7] |
Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and logical relationships in troubleshooting, the following diagrams are provided.
Quantitative Data Summary
The performance of different cleavable linkers can vary. Below is a summary of a comparative study on chemically cleavable linkers for cysteinome profiling.
Table 1: Comparison of DADPS and AZO Chemically Cleavable Linkers for Cysteinome Profiling
| Linker | Enrichment Strategy | Number of Unique Cysteine Residues Identified | Reference |
| DADPS | Peptide Enrichment | 11,400 | [8] |
| DADPS | Protein Enrichment | 10,316 | [8] |
| AZO | Peptide Enrichment | Lower than DADPS | [8] |
| AZO | Protein Enrichment | Lower than DADPS | [8] |
This data highlights that the choice of linker and enrichment strategy can significantly impact the coverage of your proteomics experiment.[8] A study also found that enrichment of proteolytic digests yielded a greater number of identified cysteine residues than enrichment conducted prior to protein digestion.[8][9][10]
Detailed Experimental Protocols
Protocol 1: General Protocol for Cross-Linking Proteins in Solution using DSSO/DSBU
Materials:
-
Protein sample in a suitable buffer (e.g., PBS or HEPES at pH 7-9, amine-free)[7]
-
DSSO or DSBU cross-linker
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M ammonium bicarbonate)
-
Digestion buffer and protease (e.g., trypsin)
-
Enrichment materials (if applicable)
Procedure:
-
Prepare the cross-linker stock solution: Immediately before use, dissolve the DSSO or DSBU in anhydrous DMSO to a concentration of 25-50 mM.[7]
-
Perform the cross-linking reaction: Add the cross-linker stock solution to your protein sample to achieve the desired final concentration (e.g., 1-5 mM). The optimal concentration may need to be determined empirically.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[7]
-
Incubate the quenching reaction: Incubate for 15 minutes at room temperature.
-
Proceed with sample preparation: The cross-linked sample is now ready for downstream processing, such as denaturation, reduction, alkylation, and proteolytic digestion, followed by enrichment and LC-MS/MS analysis.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spacers: A Comparative Guide to Short vs. Long PEG Chain Linkers in Assays
Introduction: In the intricate world of bioconjugation, drug delivery, and diagnostics, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools. These flexible, hydrophilic chains act as spacers, connecting molecules like antibodies to drugs or labels. The length of this PEG chain is not a trivial detail; it is a critical design parameter that profoundly influences the stability, solubility, pharmacokinetics, and, ultimately, the performance of the conjugate in a wide array of assays. This guide provides an objective comparison of short versus long PEG chain linkers, supported by experimental data, to help researchers, scientists, and drug development professionals make informed decisions for their specific applications.
The Impact of PEG Linker Length Across Key Assays
The choice between a short (e.g., PEG2-PEG12) and a long (e.g., PEG24, 2kDa-40kDa) PEG linker is highly context-dependent, with the optimal length varying based on the assay system, the conjugated molecules, and the desired outcome.
Enzyme-Linked Immunosorbent Assay (ELISA)
In immunoassays, linker length can directly impact sensitivity and detection. Longer PEG chains can increase the hydrodynamic size of the conjugate, which may enhance its detection by certain antibodies, particularly anti-PEG antibodies.
-
Enhanced Sensitivity: Studies have shown that in ELISAs designed to detect PEGylated molecules, sensitivity increases in proportion to the length of the PEG chain.[1][2] For instance, a conjugate with a 40kDa PEG chain was detected with significantly higher sensitivity than one with a 12kDa PEG chain.[1][2] Another study demonstrated that assay sensitivity for a PEG-modified protein increased for longer PEG chains, with a 20-kDa PEG chain providing approximately eight times more sensitivity than a 5-kDa chain.[3]
-
Epitope Masking: Conversely, in traditional sandwich ELISAs that rely on antibodies binding to the protein portion of a conjugate, PEG chains can cause "epitope masking."[1] This steric hindrance can interfere with antibody binding and reduce detection sensitivity. The degree of masking often correlates with the length and density of the PEG chains.
Antibody-Drug Conjugate (ADC) Assays
For ADCs, the PEG linker is a cornerstone of design, influencing everything from in vitro potency to in vivo efficacy and safety.
-
In Vitro Cytotoxicity: The effect of linker length on in vitro potency can vary. While PEGylation is often used to improve the solubility of hydrophobic payloads, very long chains can sometimes negatively impact cytotoxic activity.[4][5] This is potentially due to steric hindrance, which may impede the ADC from binding to its target receptor or being efficiently internalized by the cancer cell. However, in many cases, the inclusion of a PEG spacer has been shown to have a minimal effect on in vitro potency, with conjugates retaining high, specific cell-killing activity.[6]
-
Stability and Pharmacokinetics (PK): Linker length is a major determinant of an ADC's PK profile. Longer PEG chains increase the molecule's hydrodynamic radius, which generally reduces renal clearance and extends its circulation half-life.[4][7][8] For example, modifying an affibody-based conjugate with a 10 kDa PEG chain extended its half-life by over 11-fold compared to its non-PEGylated counterpart.[5] Interestingly, some studies have found that shorter linkers can lead to better ADC stability by keeping the payload tucked within the antibody's structure.[9] There are also reports of short PEG linkers unexpectedly accelerating clearance, which can be advantageous for applications like immuno-PET imaging where rapid background clearance is desired.[10]
-
In Vivo Efficacy: The prolonged circulation time afforded by longer PEG linkers often leads to increased tumor accumulation and improved overall in vivo efficacy.[4][5] This can compensate for a slight reduction in in vitro cytotoxicity, highlighting the importance of in vivo evaluation.[4]
Cellular Targeting and Uptake Assays
When designing conjugates to target specific cell surface receptors, the PEG linker's length must be carefully optimized to ensure proper ligand presentation.
-
Receptor Access: A linker that is too short may not provide enough distance for the targeting ligand to effectively reach and bind its receptor, especially on crowded cell surfaces or when the conjugate itself is bulky (e.g., a nanoparticle).
-
Optimal Length is Cell-Type Dependent: The ideal linker length for cellular targeting can depend on the specific cells being targeted. In one study, antibody-functionalized nanocarriers targeting dendritic cells required a longer PEG linker (5 kDa) for optimal uptake by primary cells, whereas a shorter linker (0.65 kDa) was more effective for a cell line.[11][12] Some reports suggest shorter linkers can be favorable by limiting the ligand's conformational freedom, while others find longer linkers are necessary to project the ligand beyond the conjugate's PEG corona.[13]
PROTAC-Mediated Degradation Assays
In the development of Proteolysis-Targeting Chimeras (PROTACs), the linker is not just a spacer but a critical element for inducing the formation of a productive ternary complex between the target protein and an E3 ligase.
-
Ternary Complex Formation: The length and flexibility of the PEG linker are paramount. A linker that is too short can create steric hindrance, preventing the target and E3 ligase from coming together.[14][15] Conversely, a linker that is too long may result in a geometrically non-productive complex where the necessary ubiquitination sites on the target protein are not accessible to the E3 ligase.[14][15] Therefore, optimizing PROTAC efficacy almost always involves screening a range of linker lengths.[14]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on assay performance.
Table 1: Effect of PEG Linker Length on ELISA Sensitivity
| PEGylated Molecule | PEG Chain Length | Assay Type | Detection Limit (ng/mL) | Reference |
| PEG-Interferon | 12 kDa | Anti-PEG Sandwich ELISA | 1.9 | [1][2] |
| PEG-Interferon | 40 kDa | Anti-PEG Sandwich ELISA | 0.03 | [1][2] |
| PEG-β-glucuronidase | 2 kDa | AGP3 ELISA | ~100 | [3] |
| PEG-β-glucuronidase | 5 kDa | AGP3 ELISA | ~25 | [3] |
| PEG-β-glucuronidase | 20 kDa | AGP3 ELISA | ~3 | [3] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Drug Conjugates
| Conjugate Type | Target Cell Line | Linker | IC50 (nM) | Reference |
| Affibody-MMAE | NCI-N87 | Gly3-VC (Short, non-PEG) | 0.46 | [4][5] |
| Affibody-MMAE | NCI-N87 | 4 kDa PEG | 2.98 | [4][5] |
| Affibody-MMAE | NCI-N87 | 10 kDa PEG | 10.34 | [4][5] |
| αCD30 ADC | Karpas 299 | Non-PEGylated | 0.02 | [6] |
| αCD30 ADC | Karpas 299 | PEG24 | 0.02 | [6] |
Table 3: Influence of PEG Linker Length on Pharmacokinetic Parameters
| Conjugate | PEG Chain Length | Half-life (t1/2) | Clearance (CL) | AUC | Reference |
| Affibody-MMAE | None (Short Linker) | 19.6 min | - | - | [5] |
| Affibody-MMAE | 4 kDa | 49.2 min | - | - | [5] |
| Affibody-MMAE | 10 kDa | 219.0 min | - | - | [5] |
Mandatory Visualizations
References
- 1. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. precisepeg.com [precisepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Linkers for Click Chemistry Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, "click chemistry" has become an indispensable tool for its simplicity, high efficiency, and biocompatibility. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone, concerns over copper cytotoxicity in living systems have spurred the development of alternative, metal-free ligation strategies. This guide provides an objective comparison of three prominent alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (iEDDA), and Photo-Click Chemistry. We present a comprehensive overview of their performance, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal linker for their specific bioconjugation needs.
Performance Comparison of Alternative Click Chemistry Linkers
The choice of a click chemistry linker is dictated by several factors, including reaction kinetics, stability, biocompatibility, and the specific requirements of the biological system under investigation. The following tables summarize the key performance metrics of SPAAC, iEDDA, and photo-click chemistry linkers to facilitate a direct comparison.
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) | Photo-Click Chemistry |
| Reaction Principle | [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097). | [4+2] cycloaddition between an electron-deficient diene (e.g., tetrazine) and a dienophile (e.g., trans-cyclooctene).[1] | Light-induced activation of a "caged" reactant, followed by a click reaction (often SPAAC).[2] |
| Biocompatibility | Excellent; copper-free, avoiding cytotoxicity.[3][4] | Excellent; catalyst-free and proceeds under physiological conditions.[1] | Excellent; offers spatiotemporal control, minimizing off-target reactions. |
| Reaction Conditions | Physiological temperature and pH.[4] | Physiological temperature and pH.[5] | Requires a specific wavelength of light for activation. |
| Stability of Linkage | Forms a stable triazole linkage.[4] | Forms a stable dihydropyridazine (B8628806) or pyridazine (B1198779) linkage.[6] | Stability depends on the underlying click reaction (e.g., stable triazole for photo-SPAAC). |
| Common Reactants | Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN), Azides.[3] | Tetrazines (Tz), Trans-cyclooctenes (TCO), Norbornenes.[1] | Photo-caged cyclooctynes, azides. |
Quantitative Comparison of Reaction Kinetics
Reaction kinetics are a critical determinant of the efficiency of a bioconjugation reaction, especially in dynamic biological systems. The second-order rate constants provide a quantitative measure of how quickly the ligation occurs.
| Linker System | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| SPAAC | Benzyl Azide + DBCO | ~0.1 - 1.0 | [7] |
| Azido-protein + DBCO-fluorophore | ~0.3 | ||
| Benzyl Azide + BCN | ~0.001 - 0.1 | [8] | |
| iEDDA | Tetrazine + TCO | ~1 - 10⁶ | [5][7] |
| Tetrazine-antibody + TCO-drug | ~13,090 | [1] | |
| Tetrazine + Norbornene | ~1 | [9] | |
| Photo-Click (post-activation) | Photo-caged DIBO + Azide | 0.07 |
Note: Reaction rates can be influenced by factors such as the specific derivatives of the reactants, solvent, temperature, and pH.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of bioconjugation strategies. Here, we provide step-by-step methodologies for three key experiments utilizing SPAAC, iEDDA, and photo-click chemistry.
Protocol 1: Protein Labeling using SPAAC (DBCO-NHS Ester)
This protocol describes the labeling of a protein with a DBCO moiety via an N-hydroxysuccinimide (NHS) ester, followed by conjugation to an azide-containing molecule.[10]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO
-
Azide-modified molecule (e.g., fluorescent dye, biotin)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in amine-free PBS.
-
DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.[11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[11] The final concentration of DMSO should be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[10][11]
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS.
-
Azide Conjugation: Add the azide-modified molecule to the DBCO-labeled protein solution at a 1.5- to 3-fold molar excess.[11]
-
Final Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[11]
-
Final Purification: Purify the final protein conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the unreacted azide molecule.
Protocol 2: Live Cell Surface Labeling using iEDDA (Tetrazine-TCO Ligation)
This protocol outlines a two-step procedure for labeling live cells, involving a pre-targeting step with a TCO-modified antibody followed by ligation with a tetrazine-functionalized fluorescent dye.[6][12]
Materials:
-
Live cells in suspension or adhered to a culture dish
-
TCO-modified antibody specific to a cell surface antigen
-
Tetrazine-functionalized fluorescent dye
-
Anhydrous DMSO
-
Cell culture medium
-
FACS buffer or imaging medium
Procedure:
-
Pre-targeting: Incubate the live cells with the TCO-modified antibody in cell culture medium at a concentration of 10-100 nM for 30-60 minutes at 37°C.[6] This allows the antibody to bind to its target on the cell surface.
-
Washing: Wash the cells twice with fresh culture medium to remove any unbound antibody.
-
Tetrazine Staining Solution: Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in FACS buffer or imaging medium to a final concentration of 1-10 µM.[6]
-
Ligation and Staining: Add the tetrazine staining solution to the pre-targeted cells.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[6]
-
Final Washing: Wash the cells two to three times with FACS buffer or imaging medium to remove unreacted tetrazine-fluorophore.
-
Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Protocol 3: Spatiotemporal Control of Bioconjugation using Photo-Click Chemistry
This protocol provides a general workflow for the light-induced conjugation of a photo-caged cyclooctyne to an azide-modified biomolecule.
Materials:
-
Azide-modified biomolecule in a suitable buffer
-
Photo-caged dibenzocyclooctyne (e.g., photo-DIBO)
-
UV light source (e.g., 350-365 nm)
-
Anhydrous DMSO
Procedure:
-
Reaction Setup: In a UV-transparent reaction vessel, mix the azide-modified biomolecule and the photo-caged cyclooctyne in a suitable buffer. The reaction should be performed in the dark to prevent premature activation.
-
Photo-activation: Expose the specific area of interest to UV light (350-365 nm) for a defined period. The duration of exposure will depend on the light intensity and the specific photo-caged compound.
-
Incubation: After photo-activation, incubate the reaction mixture at room temperature to allow the strain-promoted cycloaddition to proceed to completion.
-
Purification: Purify the resulting conjugate to remove any unreacted starting materials.
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Reaction mechanisms of alternative click chemistry linkers.
Caption: Experimental workflows for SPAAC and iEDDA bioconjugation.
Caption: Decision tree for selecting an alternative click chemistry linker.
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of N-(Azido-PEG2)-N-biotin-PEG3-acid Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical proteomics, the precise identification and quantification of protein interactions and modifications are paramount. The use of chemical probes, such as N-(Azido-PEG2)-N-biotin-PEG3-acid, allows for the enrichment and subsequent mass spectrometry (MS) analysis of specific peptide populations. This guide provides a comparative overview of the performance of this compound and other biotinylation reagents, supported by experimental data and detailed protocols to aid in experimental design and execution.
Introduction to Biotin-PEGylation in Proteomics
Biotinylation is a powerful technique for the affinity-based enrichment of proteins and peptides. The high affinity between biotin (B1667282) and streptavidin (or its analogues like NeutrAvidin) forms the basis of this approach. Polyethylene glycol (PEG) linkers are often incorporated into biotinylation reagents to enhance solubility, reduce steric hindrance, and provide a spacer arm for efficient capture.
This compound is a versatile reagent that combines several key functionalities:
-
An azide (B81097) group for bioorthogonal "click chemistry" ligation to alkyne-modified biomolecules.
-
A biotin moiety for strong affinity capture.
-
A PEG linker (PEG2 and PEG3) to increase hydrophilicity and provide spatial separation.
-
A carboxylic acid group for potential conjugation to other molecules, although in the context of peptide labeling, the azide is the primary reactive handle.
This reagent is typically used in two-step labeling strategies. First, a target protein or peptide is metabolically or chemically modified to introduce an alkyne group. Subsequently, the azide-containing biotin probe is attached via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.
Performance Comparison of Biotinylation Reagents
Here, we present a summary of quantitative data from representative studies to facilitate a comparative understanding.
Table 1: Comparison of Enrichment Strategies for Biotinylated Peptides
| Enrichment Strategy | Labeling Reagent Used | Starting Material | Number of Biotinylated Peptides Identified | Percentage of Biotinylated Peptides in Eluate | Reference |
| DiDBiT (Peptide-level enrichment) | NHS-biotin | 6 mg HEK 293T cell lysate | 3,777 | >85% | [1][2] |
| Conventional (Protein-level enrichment, elution) | NHS-biotin | 6 mg HEK 293T cell lysate | 20 | <5% | [1][2] |
| Conventional (Protein-level enrichment, on-bead digestion) | NHS-biotin | 6 mg HEK 293T cell lysate | 6 | <5% | [1][2] |
| DiDBiT (Peptide-level enrichment) | AHA + Biotin-Alkyne (Click Chemistry) | 10 mg HEK 293T cell lysate | 4,210 | Not explicitly stated | [1][2] |
AHA: Azidohomoalanine, a methionine analogue for metabolic labeling.
Table 2: Comparison of Different Biotinylation Reagents and their Impact on Peptide Identification
| Biotinylation Reagent | Key Feature | Average Biotinylation Efficiency | Total Peptide Identifications | Reference |
| Biotin-NHS | Short linker, amine-reactive | 76% | Similar to Biotin-SS-NHS | [3] |
| Biotin-SS-NHS | Longer, disulfide-cleavable linker | 88% | Similar to Biotin-NHS | [3] |
Note: The data in these tables are compiled from different studies and should be interpreted as illustrative of general performance trends rather than a direct, controlled comparison. The efficiency of any biotinylation reagent, including this compound, is highly dependent on the specific experimental conditions, the nature of the target proteins, and the downstream analytical workflow.
Experimental Workflows and Protocols
The successful analysis of this compound labeled peptides hinges on a well-designed experimental workflow. The following diagram and protocol outline a typical chemoproteomics experiment using this type of reagent.
Caption: A typical workflow for the analysis of peptides labeled with this compound.
Detailed Experimental Protocol:
This protocol provides a representative method for the labeling, enrichment, and analysis of peptides using this compound.
1. Alkyne Labeling of Proteins:
-
This step is highly dependent on the specific biological question. For example, to label newly synthesized proteins, cells can be cultured with an alkyne-containing amino acid analogue. For activity-based protein profiling (ABPP), a specific enzyme inhibitor bearing an alkyne handle would be used.
2. Cell Lysis and Protein Extraction:
-
After alkyne labeling, harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
3. Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction:
-
To a solution of alkyne-labeled protein (e.g., 1 mg in 500 µL of lysis buffer), add the following reagents sequentially:
-
This compound to a final concentration of 50-100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 50 mM stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 1.7 mM stock in DMSO/t-butanol).
-
Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM (from a 50 mM stock in water).
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Precipitate the proteins to remove excess reagents (e.g., using methanol/chloroform precipitation).
4. Protein Digestion:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 30 minutes at 37°C.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) at a final concentration of 20 mM for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add sequencing-grade trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
5. Enrichment of Biotinylated Peptides:
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Incubate the desalted peptides with high-capacity streptavidin agarose (B213101) resin for 2 hours at room temperature with gentle rotation.
6. Washing:
-
Wash the streptavidin resin extensively to remove non-specifically bound peptides. A series of washes with increasing organic solvent concentration is recommended (e.g., 1% formic acid, 50% acetonitrile (B52724)/1% formic acid, and water).
7. Elution:
-
Elute the biotinylated peptides from the streptavidin resin. Due to the strong biotin-streptavidin interaction, harsh elution conditions are often required. A common method is to boil the beads in a solution of 80% acetonitrile and 0.2% formic acid.
8. LC-MS/MS Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.
-
Separate the peptides using a reversed-phase nano-liquid chromatography (nLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
9. Data Analysis:
-
Search the raw MS data against a relevant protein database using a search engine like MaxQuant, Sequest, or Mascot.
-
Specify the mass modification corresponding to the this compound label on the alkyne-modified amino acid residue.
-
Perform downstream quantitative analysis to compare peptide abundances across different samples.
Fragmentation of Biotinylated Peptides
Understanding the fragmentation behavior of labeled peptides is crucial for their confident identification. Upon collision-induced dissociation (CID) or HCD, peptides labeled with biotin-containing reagents often produce characteristic signature or diagnostic fragment ions. While specific fragmentation data for this compound is not extensively documented, studies on other biotinylated peptides have identified common fragmentation patterns.
Caption: General fragmentation pathways of biotinylated peptides in MS/MS.
For lysine-biotinylated peptides, a characteristic immonium ion is often observed.[4] The biotin moiety itself can also fragment to produce signature ions. When analyzing data for peptides labeled with this compound, it is advisable to search for potential signature ions derived from the entire tag structure to increase identification confidence.
Concluding Remarks
This compound is a valuable tool for the enrichment and analysis of specific peptide populations in complex biological samples. Its click chemistry handle allows for versatile and specific labeling, while the biotin-PEG portion enables efficient capture. While direct comparative data is limited, the performance of this reagent can be expected to be in line with other high-quality biotin-PEG reagents when used in an optimized workflow. The choice of enrichment strategy, particularly peptide-level versus protein-level enrichment, can have a significant impact on the number of identified labeled peptides. The detailed protocol and workflow provided in this guide offer a robust starting point for researchers employing this compound in their mass spectrometry-based proteomics studies.
References
A Comparative Guide to Biotinylation Reagents: Validating the Conjugation Efficiency of N-(Azido-PEG2)-N-biotin-PEG3-acid
For researchers, scientists, and professionals in drug development, the precise and efficient biotinylation of biomolecules is a critical step in a wide array of applications, from immunoassays to targeted drug delivery. The choice of biotinylating reagent can significantly impact the specificity, yield, and functionality of the resulting conjugate. This guide provides an objective comparison of N-(Azido-PEG2)-N-biotin-PEG3-acid with other common biotinylation reagents, supported by experimental data and detailed protocols.
This compound is a versatile reagent offering two distinct chemical handles for conjugation: an azide (B81097) group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and a terminal carboxylic acid for carbodiimide-mediated coupling to primary amines (EDC/NHS chemistry). This dual functionality allows for flexible conjugation strategies. In this guide, we compare the performance of these two approaches with the widely used N-hydroxysuccinimide (NHS) ester-based biotinylation.
Comparison of Biotinylation Chemistries
The efficiency and specificity of biotinylation are highly dependent on the chemical reaction employed. The following table summarizes illustrative data for three common biotinylation strategies. The data for this compound is presented for both of its reactive functionalities. It is important to note that actual results will vary depending on the specific protein, buffer conditions, and reactant concentrations.
| Feature | This compound (Click Chemistry) | This compound (EDC/NHS Chemistry) | Sulfo-NHS-LC-Biotin (NHS Ester Chemistry) |
| Target Functional Group | Alkyne | Primary Amine | Primary Amine |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Carbodiimide-mediated Amide Bond Formation | Acylation of Primary Amines |
| Specificity | High (Bio-orthogonal) | Moderate (Can cross-react with other nucleophiles) | Moderate (Reacts with available primary amines) |
| Illustrative Molar Ratio (Reagent:Protein) | 5:1 | 50:1 | 20:1 |
| Illustrative Biotin:Protein Ratio Achieved | 3 - 5 | 2 - 4 | 4 - 6[1][2] |
| Reaction pH | 4 - 11[3] | 4.5 - 7.2 for activation, 7-8 for conjugation[4] | 7 - 9[1][2] |
| Potential Side Reactions | Minimal | Protein polymerization, hydrolysis of activated ester[5] | Hydrolysis of NHS ester, acylation of other nucleophiles[6] |
| Reaction Time | 30 - 60 minutes | 2 hours to overnight[5] | 30 - 60 minutes[1] |
Experimental Workflows and Signaling Pathways
The selection of a biotinylation strategy dictates the experimental workflow. Below are graphical representations of the conjugation and quantification processes.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Azido-PEG2)-N-biotin-PEG3-acid: A Comparative Performance Guide for In Vivo and In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker, N-(Azido-PEG2)-N-biotin-PEG3-acid, is a versatile tool in bioconjugation, offering a strategic approach to the development of targeted therapeutics and diagnostic agents. Its unique architecture, featuring a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for click chemistry, a biotin (B1667282) moiety for high-affinity binding, and a carboxylic acid for conjugation, provides a powerful platform for creating complex biomolecular constructs. This guide offers an objective comparison of its performance in in vivo versus in vitro settings, supported by experimental data from studies on analogous PEGylated systems, and provides detailed experimental protocols to aid in its practical application.
The Dual Nature of PEG Linkers: A Balancing Act Between In Vitro Potency and In Vivo Efficacy
The incorporation of a PEG spacer into a bifunctional linker like this compound introduces a fundamental trade-off that researchers must consider. While PEGylation is renowned for its ability to enhance the in vivo pharmacokinetic properties of bioconjugates, it can concurrently modulate their in vitro activity.
In Vitro Performance:
In cell-based assays, the primary measure of a bioconjugate's effectiveness, such as an antibody-drug conjugate (ADC), is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). The presence of a PEG linker can sometimes lead to a decrease in in vitro potency (a higher IC50 value). This phenomenon is attributed to the hydrophilic PEG chain potentially creating steric hindrance, which can impede the binding of the conjugate to its target receptor or hinder its internalization into the cell.[1]
In Vivo Performance:
Conversely, in a whole-organism setting, the PEG linker confers significant advantages. The hydrophilic nature of PEG increases the hydrodynamic radius of the bioconjugate, which in turn reduces renal clearance and prolongs its circulation half-life.[1] This extended exposure in the bloodstream provides a greater opportunity for the bioconjugate to reach its target tissue, leading to improved tumor accumulation and overall therapeutic efficacy. Furthermore, the PEG chain can shield the bioconjugate from proteolytic degradation and reduce its immunogenicity.
Quantitative Comparison: The Impact of PEGylation on Performance
Table 1: Comparative In Vitro Cytotoxicity of ADCs with PEGylated vs. Non-PEGylated Linkers
| Linker Type | Antibody-Payload | Cell Line | IC50 (nM) | Reference |
| Non-PEGylated (SMCC) | ZHER2-MMAE | NCI-N87 | 4.94 | [1] |
| Non-PEGylated (SMCC) | ZHER2-MMAE | BT-474 | 2.48 | [1] |
| PEGylated (4 kDa PEG) | ZHER2-MMAE | NCI-N87 | 31.9 | [1] |
| PEGylated (4 kDa PEG) | ZHER2-MMAE | BT-474 | 26.2 | [1] |
| PEGylated (10 kDa PEG) | ZHER2-MMAE | NCI-N87 | 111.3 | [1] |
| PEGylated (10 kDa PEG) | ZHER2-MMAE | BT-474 | 83.5 | [1] |
Table 2: Comparative In Vivo Pharmacokinetics of ADCs with PEGylated vs. Non-PEGylated Linkers
| Linker Type | Conjugate | Half-Life (t½) | Fold Increase in Half-Life | Reference |
| Non-PEGylated (SMCC) | ZHER2-SMCC-MMAE | 19.6 min | 1 | [1] |
| PEGylated (4 kDa PEG) | ZHER2-PEG4K-MMAE | 49.0 min | 2.5 | [1] |
| PEGylated (10 kDa PEG) | ZHER2-PEG10K-MMAE | 219.5 min | 11.2 | [1] |
These data clearly illustrate the trade-off: as the length of the PEG chain increases, the in vitro cytotoxicity decreases (higher IC50), while the in vivo half-life is significantly extended.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and similar bifunctional linkers.
Protocol 1: Conjugation of this compound to a Protein via Amide Bond Formation
This protocol describes the conjugation of the carboxylic acid moiety of the linker to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC (or DCC).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Conjugation to the Protein:
-
Prepare the target protein at a concentration of 1-10 mg/mL in a suitable buffer.
-
Slowly add the activated linker solution to the protein solution at a desired molar excess (typically 5-20 fold).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the protein conjugate using size-exclusion chromatography to remove unreacted linker and byproducts.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotin Labeling
This protocol outlines the "click chemistry" reaction between the azide group of the linker-protein conjugate and an alkyne-modified molecule (e.g., a fluorescent dye or a drug).
Materials:
-
Azide-functionalized protein conjugate
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
PBS buffer, pH 7.4
-
Purification column
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized protein (at a final concentration of 1-10 µM) with a 5-10 fold molar excess of the alkyne-modified molecule.
-
Add the copper ligand (THPTA or TBTA) to a final concentration of 100 µM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final bioconjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
-
Visualizing the Molecular Logic
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the underlying mechanism of action for a targeted therapy developed using this linker.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Mechanism of action for a typical ADC.
Conclusion: A Strategic Choice for Optimized Bioconjugates
This compound offers a compelling combination of functionalities for the advanced design of bioconjugates. The decision to incorporate this PEGylated linker should be guided by the specific goals of the research. For applications where prolonged in vivo circulation and enhanced tumor accumulation are paramount, the benefits of PEGylation are likely to outweigh a potential reduction in in vitro potency. Conversely, for purely in vitro applications where maximal cell-killing efficacy is the primary objective, a non-PEGylated alternative might be considered. Ultimately, the optimal linker choice will depend on a careful balance of these factors, tailored to the specific therapeutic or diagnostic context. The provided data and protocols serve as a valuable resource for researchers to make informed decisions and to effectively implement this versatile linker in their drug development programs.
References
A Researcher's Guide to Bifunctional Biotin-Azide Linkers: A Comparative Review
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, proteomics, and targeted drug delivery, the selection of an appropriate chemical linker is a critical determinant of experimental success. Bifunctional biotin-azide linkers have emerged as powerful tools in this arena, enabling the precise and efficient labeling and isolation of target molecules. This guide provides a comprehensive comparison of various commercially available and synthetically accessible biotin-azide linkers, supported by experimental data to inform your selection process.
At their core, these linkers possess two key functional groups: a biotin (B1667282) moiety for high-affinity binding to streptavidin and an azide (B81097) group for bioorthogonal "click" chemistry reactions with alkyne-modified molecules. This dual functionality allows for a two-step approach to labeling and purification that is both highly selective and versatile.
The Cleavable vs. Non-Cleavable Dichotomy
Biotin-azide linkers can be broadly categorized into two main classes: cleavable and non-cleavable. The choice between these depends entirely on the downstream application and whether the release of the captured biomolecule from the streptavidin resin is desired.
Non-Cleavable Linkers: These linkers form a stable, covalent bond, making them ideal for applications where a permanent tag is required, such as in the development of antibody-drug conjugates (ADCs).[][2][3] In ADCs, the linker's stability in circulation is paramount to prevent premature drug release.[] The release of the cytotoxic payload typically occurs through the degradation of the antibody within the target cell.[]
Cleavable Linkers: For many proteomics and affinity purification applications, the ability to release the captured molecule from the streptavidin beads is essential for subsequent analysis, such as mass spectrometry. Cleavable linkers contain a labile bond that can be broken under specific chemical or enzymatic conditions.[4][5] This allows for the recovery of the target molecule while the biotin tag remains bound to the streptavidin support, thereby reducing background noise in downstream analyses.
A Comparative Analysis of Cleavable Biotin-Azide Linkers
Several types of cleavable linkers are available, each with a unique cleavage mechanism and performance characteristics. The selection of a cleavable linker should be based on the compatibility of its cleavage conditions with the stability of the target biomolecule.
A key study compared five different cleavable biotin probes, each featuring a distinct cleavable moiety: a dialkoxydiphenylsilane (DADPS) group, a diazobenzene group, a disulfide bond, and a photocleavable (PC) group.[4] The performance of these linkers was evaluated based on their labeling selectivity and cleavage efficiency.
| Linker Type | Cleavage Reagent/Condition | Cleavage Time | Residual Mass on Protein | Reference |
| DADPS | 10% Formic Acid | 30 minutes | 143 Da | [4][6] |
| Diazobenzene (Diazo) | 50 mM Sodium Dithionite | - | Aminophenol moiety | [4][5][7] |
| Disulfide | 2% 2-Mercaptoethanol | - | - | [4] |
| Photocleavable (PC) | 365 nm UV light | - | - | [4][8] |
| Dde | 2% Hydrazine | - | - | [9][10] |
Key Findings from Comparative Studies:
-
The DADPS linker demonstrated high labeling selectivity and was efficiently cleaved under mild acidic conditions (10% formic acid) in just 30 minutes.[4][6][11] This makes it an attractive option for sensitive protein studies. A comparative study profiling the cellular cysteinome found that the DADPS linker identified a significantly higher number of unique cysteine residues compared to the azobenzene (B91143) (AZO) linker.[5][7]
-
The azobenzene (AZO) linker , cleavable by sodium dithionite, has also been widely used in chemical proteomics.[5][7] However, one study identified a previously unreported artifactual modification on the residual mass of the AZO linker, which could complicate data analysis.[5]
-
Disulfide-based linkers offer another option for cleavage under reducing conditions. However, their selectivity can be a concern, though this can be improved with a reduction-alkylation protocol.[4]
-
Photocleavable (PC) linkers provide a traceless cleavage option, releasing the target molecule without leaving behind a residual mass.[4] This is advantageous for applications where the integrity of the native molecule is critical.
The Influence of Spacer Arms
The spacer arm that connects the biotin and azide functionalities plays a crucial role in the linker's performance.
-
Length and Flexibility: Longer and more flexible spacer arms, often composed of polyethylene (B3416737) glycol (PEG) units, can reduce steric hindrance and improve the accessibility of the biotin moiety to the binding pocket of streptavidin.[12][13][14][15][16] This can lead to more efficient capture of biotinylated molecules.
-
Solubility: PEGylated linkers exhibit increased hydrophilicity, which can improve the solubility of the linker and the resulting bioconjugate in aqueous buffers.[8][14][17][18]
Experimental Workflow: From Labeling to Elution
The following section outlines a general experimental workflow for the labeling and purification of a target protein using a bifunctional biotin-azide linker.
General Experimental Workflow
Detailed Experimental Protocols
1. Protein Labeling via Click Chemistry:
This protocol is a general guideline for labeling an alkyne-modified protein with a biotin-azide linker.[19][20]
-
Reagents:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS).
-
Biotin-azide linker stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared).
-
Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water).
-
-
Procedure:
-
To your protein solution, add the biotin-azide linker to the desired final concentration.
-
Add the copper-chelating ligand.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or as optimized for your specific protein.
-
The biotinylated protein is now ready for purification.
-
2. Affinity Purification of Biotinylated Proteins:
This protocol provides a general procedure for capturing biotinylated proteins using streptavidin-coated magnetic beads.[21]
-
Reagents:
-
Streptavidin-coated magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (specific to the cleavable linker used).
-
-
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and transfer the desired volume to a microfuge tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Equilibration: Wash the beads three times with Binding/Wash Buffer.
-
Binding: Add the biotinylated protein sample to the equilibrated beads and incubate at room temperature with gentle rotation for 30-60 minutes.
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.
-
Elution (for cleavable linkers): Resuspend the washed beads in the appropriate Elution Buffer and incubate according to the manufacturer's instructions to cleave the linker and release the target protein.
-
Pellet the beads and collect the supernatant containing the purified protein.
-
Conclusion and Future Perspectives
The selection of a bifunctional biotin-azide linker is a critical step in the design of robust and reliable bioconjugation and proteomic workflows. For applications requiring permanent labeling, such as ADCs, non-cleavable linkers provide the necessary stability. For affinity purification and subsequent analysis, the growing arsenal (B13267) of cleavable linkers offers a range of options with distinct cleavage mechanisms. The DADPS linker, with its mild cleavage conditions and high efficiency, has shown particular promise in recent studies.
Future developments in this field will likely focus on the design of novel cleavable moieties with even greater orthogonality and efficiency, as well as the development of linkers with enhanced properties such as improved solubility and cell permeability. As our understanding of the intricate cellular machinery continues to grow, the demand for sophisticated chemical tools like bifunctional biotin-azide linkers will undoubtedly increase, paving the way for new discoveries in basic research and therapeutic development.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. UV Cleavable Biotin-PEG2-Azide, 1192802-98-4 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diazo Biotin Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 15. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. interchim.fr [interchim.fr]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. neb.com [neb.com]
A Head-to-Head Battle: Unveiling the Advantages of Branched vs. Linear PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. Among the most widely used linkers are polyethylene (B3416737) glycol (PEG) chains, prized for their ability to enhance solubility, prolong circulation time, and reduce the immunogenicity of conjugated drugs. While linear PEG linkers have long been the industry standard, branched PEG architectures are emerging as a powerful alternative, offering distinct advantages in drug delivery and bioconjugation.
This comprehensive guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, to empower researchers in selecting the optimal linker strategy for their therapeutic candidates. We delve into the structural nuances that underpin their differential performance and present key data in a clear, comparative format.
Architectural Differences: A Tale of Two Geometries
The fundamental difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEGs consist of a single, unbranched chain of repeating ethylene (B1197577) glycol units. In contrast, branched PEGs feature multiple PEG arms extending from a central core, creating a more complex, three-dimensional structure. This seemingly simple variation in geometry has profound implications for the physicochemical and biological properties of the resulting drug conjugate.
Caption: A simplified 2D representation of a linear PEG linker compared to a multi-arm branched PEG linker.
Performance Showdown: Key Advantages of Branched PEG Linkers
Experimental evidence consistently demonstrates the superiority of branched PEG linkers in several key performance areas crucial for drug development.
Enhanced Hydrodynamic Size and Reduced Renal Clearance
One of the most significant advantages of branched PEG linkers is their ability to create a larger hydrodynamic volume compared to linear PEGs of the same molecular weight.[1][2] This increased size effectively shields the conjugated drug from renal filtration, leading to a longer circulation half-life in the bloodstream.[1][3]
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin (HSA). The hydrodynamic radius was determined by size exclusion chromatography.[1] |
Superior Shielding and Increased Stability
The three-dimensional architecture of branched PEGs provides a more effective "stealth" effect, offering superior protection to the conjugated therapeutic from enzymatic degradation and recognition by the immune system.[4][] This enhanced shielding contributes to increased stability in biological fluids. Studies on nanoparticles have shown that those coated with branched PEG exhibit a more significant reduction in protein adsorption compared to their linear PEG counterparts, indicating greater stability in serum.[6]
Higher Drug-to-Antibody Ratios (DAR) and Increased Potency
In the context of antibody-drug conjugates (ADCs), branched PEG linkers enable the attachment of a higher number of drug molecules per antibody, a critical parameter known as the drug-to-antibody ratio (DAR).[][7][8] This is achieved by providing multiple attachment points on a single linker. A higher DAR can lead to a more potent ADC, as more cytotoxic payload is delivered to the target cancer cell per binding event.[7]
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Drug-to-Antibody Ratio (DAR) | Typically lower (one drug molecule per linker) | Potentially higher (multiple drug molecules per linker) |
| "Stealth" Effect | Provides a hydrophilic shield | Offers superior shielding due to its 3D structure |
| Steric Hindrance | Minimal | Can be higher, potentially affecting binding affinity |
Improved Pharmacokinetics: The Peginterferon Case Study
A compelling clinical example highlighting the pharmacokinetic advantages of branched PEGylation is the comparison between peginterferon alfa-2a (Pegasys®), which utilizes a 40 kDa branched PEG, and peginterferon alfa-2b (PegIntron®), which employs a 12 kDa linear PEG.[1][2][9][10][11]
| Pharmacokinetic Parameter | Peginterferon alfa-2b (12 kDa Linear PEG) | Peginterferon alfa-2a (40 kDa Branched PEG) |
| Absorption Half-life (t½a) | 4.6 hours | 50 hours |
| Clearance | ~10% of unmodified interferon | >100-fold reduction compared to unmodified interferon |
| Volume of Distribution | ~30% lower than conventional interferon | Considerably restricted |
| Data compiled from comparative studies of peginterferon alfa-2a and alfa-2b.[2][9][11] |
The significantly longer absorption half-life and reduced clearance of the branched PEG-conjugated interferon allow for a more sustained drug exposure, a key factor in its therapeutic efficacy.
Experimental Protocols: A Guide to Evaluation
To aid researchers in their comparative analyses, we provide an overview of key experimental methodologies.
Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
Objective: To determine and compare the hydrodynamic size of proteins or nanoparticles conjugated with linear and branched PEG linkers.
Methodology:
-
System Preparation: Equilibrate a size exclusion chromatography (SEC) system with a suitable mobile phase (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).[12]
-
Standard Calibration: Run a set of protein standards with known molecular weights and hydrodynamic radii to calibrate the column.
-
Sample Analysis: Inject the purified PEGylated protein samples (both linear and branched conjugates) onto the column.
-
Detection: Monitor the elution profile using a UV detector (at 214 nm or 280 nm) and a refractive index (RI) detector.[4][13] For more detailed analysis, a multi-angle light scattering (MALS) detector can be coupled to the system to directly measure the molar mass and radius of gyration.[14]
-
Data Analysis: Determine the retention time of each sample. The hydrodynamic radius is inversely proportional to the retention time. Compare the elution profiles of the linear and branched PEG conjugates to the standards to determine their respective hydrodynamic radii.[4][13][]
In Vitro Serum Stability Assay
Objective: To assess the stability of an ADC with a linear or branched PEG linker in serum by monitoring the drug-to-antibody ratio (DAR) over time.
Methodology:
-
Incubation: Incubate the ADC at a known concentration in serum (e.g., human, mouse) at 37°C.[16][17][18][19][20]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[16]
-
ADC Capture: Purify the ADC from the serum matrix using an affinity capture method, such as protein A magnetic beads.[17][19]
-
DAR Analysis: Determine the average DAR of the purified ADC at each time point using one of the following methods:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs based on hydrophobicity. The average DAR is calculated from the weighted average of the peak areas.[21][][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the exact mass of the ADC, allowing for the direct determination of the number of attached drug-linker molecules.[21][24][25]
-
-
Data Analysis: Plot the average DAR as a function of time to determine the stability profile of the ADC. A decrease in DAR over time indicates linker cleavage and drug loss.[16]
Caption: A flowchart illustrating the key steps in performing an in vitro serum stability assay for an antibody-drug conjugate.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To compare the antitumor efficacy of a therapeutic agent conjugated with linear versus branched PEG linkers in a preclinical cancer model.
Methodology:
-
Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., 4T1 breast cancer cells) and subcutaneously implant them into immunocompromised mice.[26]
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment groups:
-
Vehicle control (e.g., saline)
-
Unconjugated drug
-
Drug with linear PEG linker
-
Drug with branched PEG linker
-
-
Dosing: Administer the treatments intravenously or intraperitoneally at a specified dose and schedule.[26]
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistically compare the tumor growth inhibition between the different treatment groups to evaluate the in vivo efficacy.[26]
Conclusion: A Strategic Choice for Enhanced Therapeutics
The decision between a linear and a branched PEG linker is a critical one in the design of next-generation therapeutics. While linear PEGs offer simplicity and lower steric hindrance, the evidence strongly suggests that for applications demanding prolonged circulation, enhanced stability, and a higher drug payload, branched PEG linkers provide a significant advantage.[1][4][10] Their unique three-dimensional architecture offers a superior "stealth" effect, better shielding the drug conjugate from premature clearance and degradation.[4]
However, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the targeting moiety or the enzymatic cleavage of the linker.[1] Therefore, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture, ultimately paving the way for the development of more effective and safer therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 6. A comparison of linear and branched polyethylenimine (PEI) with DCChol/DOPE liposomes for gene delivery to epithelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 9. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]
- 10. Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatogram Detail [sigmaaldrich.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. biopharminternational.com [biopharminternational.com]
- 16. benchchem.com [benchchem.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
- 20. In Vitro Serum Stability Measurement - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 23. pharmiweb.com [pharmiweb.com]
- 24. lcms.cz [lcms.cz]
- 25. agilent.com [agilent.com]
- 26. dovepress.com [dovepress.com]
A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry Efficiency for Researchers and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice between copper-catalyzed and copper-free click chemistry is a critical decision that impacts reaction efficiency, biocompatibility, and the integrity of biological systems. This guide provides an objective comparison of the two primary methods: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), supported by experimental data and detailed protocols to inform your selection process.
The foundational reaction for both methodologies is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which forms a stable triazole ring.[1] However, the uncatalyzed version of this reaction requires high temperatures and often results in a mixture of products.[1] To overcome these limitations, CuAAC and SPAAC have emerged as powerful alternatives.
Quantitative Comparison of CuAAC and SPAAC
The efficiency of a click chemistry reaction is determined by several factors, including reaction speed, yield, and the conditions under which it can be performed. The following table summarizes the key quantitative differences between CuAAC and SPAAC.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| **Second-Order Rate Constant (k₂) ** | 10⁴ - 10⁵ M⁻¹s⁻¹[1] | ~1 M⁻¹s⁻¹[1] |
| Typical Reaction Time | Minutes to a few hours[1] | Hours to overnight[1] |
| Typical Yield | >90%[1] | >85%[1] |
| Temperature | Room Temperature[1] | Room Temperature to 37°C[1] |
| Catalyst Required | Yes (Copper(I) salt, e.g., CuSO₄/sodium ascorbate)[1] | No[1] |
| Biocompatibility | Lower (due to copper cytotoxicity)[1] | High[1][2] |
| Regioselectivity | High (1,4-isomer exclusively)[1] | Low (mixture of regioisomers)[1] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which in turn dictates their experimental workflows and suitability for different applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction rate and control the regioselectivity, exclusively forming the 1,4-disubstituted triazole.[1] This method is known for its high yields and tolerance of a wide range of functional groups and solvents, including water.[1] However, the use of a copper catalyst raises concerns about cytotoxicity, which can be a significant drawback for in vivo applications.[2][3][4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, a copper-free alternative, employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO).[1] The ring strain in the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures without a catalyst.[1][4] This inherent biocompatibility makes SPAAC the preferred method for applications in living systems, such as in vivo imaging and drug delivery.[2] The main trade-offs are generally slower reaction rates and the use of bulkier strained alkyne reagents.[5]
Decision-Making Workflow for Method Selection
Choosing the appropriate click chemistry method is contingent on the specific experimental context. The following decision tree can guide researchers in selecting the optimal approach.
For applications where high reaction speed and yield are paramount and the presence of copper is tolerable, CuAAC is an excellent choice.[1] For bioconjugation and other applications where metal toxicity is a concern, the copper-free nature of SPAAC makes it the superior option, despite its slower reaction kinetics.[1][5] It is worth noting that recent advancements have led to the development of ligands that can minimize the toxicity of copper in CuAAC, making it more biocompatible for certain applications in living cells.[6][7]
Detailed Experimental Protocols
The following are representative experimental protocols for CuAAC and SPAAC. These are general procedures and may require optimization for specific applications.
Protocol 1: General CuAAC Protocol for Bioconjugation
This protocol describes the reaction of an azide-modified molecule with a terminal alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). Avoid TRIS buffer as it can chelate copper.[5]
-
Azide-containing molecule stock solution.
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM).
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM).
-
Optional: Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution.
Procedure:
-
In a reaction vessel, dissolve the alkyne-modified protein (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen buffer system.[1]
-
In a separate tube, prepare the catalyst premix. For a typical reaction, add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1-1 mM. If using a ligand, pre-mix the CuSO₄ and ligand before adding to the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE, LC-MS).
-
Upon completion, the product can be purified by standard protein purification techniques.
Protocol 2: General SPAAC Protocol for Bioconjugation
This protocol describes the reaction of an azide-modified molecule with a strained cyclooctyne (e.g., DBCO)-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-containing molecule stock solution.
Procedure:
-
In a reaction vessel, dissolve the azide-modified protein (1 equivalent) and the DBCO-containing molecule (1-1.2 equivalents) in the chosen solvent.[1]
-
Stir the reaction mixture at room temperature or 37°C.[1]
-
The reaction generally proceeds to high conversion without the need for a catalyst.[1]
-
Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE, LC-MS).
-
The reaction is typically complete within 4-12 hours.
-
Upon completion, the product can be purified by standard protein purification techniques.
Conclusion
Both CuAAC and SPAAC are powerful and versatile click chemistry methods. CuAAC offers the advantages of rapid kinetics and high yields, making it ideal for in vitro conjugations.[5] However, the inherent toxicity of the copper catalyst limits its application in living systems.[3][5] SPAAC shines in its biocompatibility, allowing for efficient labeling within live cells and whole organisms.[5] The trade-offs for this copper-free approach are generally slower reaction rates and the need for bulkier strained alkyne reagents.[5] The ultimate choice between these two premier click chemistry reactions depends on a careful consideration of the experimental context, balancing the need for speed and regioselectivity against the imperative of biological compatibility.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 7. sciencedaily.com [sciencedaily.com]
A Researcher's Guide to Quality Control and Purity Assessment of PEG Linkers
For researchers, scientists, and drug development professionals, the purity of polyethylene (B3416737) glycol (PEG) linkers is a critical quality attribute that directly impacts the efficacy, safety, and reproducibility of novel therapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins. This guide provides an objective comparison of analytical methodologies for assessing PEG linker purity, supported by detailed experimental protocols and illustrative data.
The Imperative of Purity in PEG Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in drug development, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2][3][4] These flexible, hydrophilic spacers connect therapeutic payloads to targeting moieties, minimizing steric hindrance and improving overall therapeutic performance.[2] However, the presence of impurities, such as PEG chains of incorrect length, reactive byproducts, or degradation products like aldehydes and peroxides, can lead to a host of problems including reduced therapeutic efficacy, increased immunogenicity, and unpredictable pharmacokinetics.[5] Therefore, rigorous quality control and accurate purity assessment are paramount.
Comparative Analysis of Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is often required to comprehensively characterize the purity of PEG linkers.[6] The choice of technique depends on the specific information required, such as molecular weight distribution, presence of functional group impurities, or quantification of non-PEG contaminants. Below is a comparison of commonly employed analytical methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of impurities, retention time.[6] | Robust, quantitative, and easily automated.[6] | May not resolve structurally similar impurities.[6] |
| Size-Exclusion Chromatography (SEC) | Molecular weight distribution (polydispersity), detection of aggregates.[7] | Excellent for separating molecules based on size. | Limited resolution for PEG linkers with small differences in chain length. |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification.[6] | Provides definitive identity confirmation with high mass accuracy.[6] | Ionization suppression can affect quantification.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of atom connectivity, and functional group integrity.[6] | Provides unambiguous structural information. | Lower sensitivity compared to MS; requires higher sample concentration. |
Common Impurities in PEG Linkers and Their Impact
Impurities in PEG linkers can arise from the manufacturing process or degradation over time. Understanding the nature of these impurities and their potential effects is crucial for risk assessment and the development of appropriate control strategies.
| Impurity | Potential Source | Impact on Drug Product |
| Formaldehyde, Acetaldehyde | Oxidation of the PEG chain.[8] | Can react with the therapeutic molecule, leading to instability and formation of adducts.[8] |
| Formic Acid, Acetic Acid | Degradation products.[8] | Can alter the pH of formulations and catalyze further degradation.[8] |
| Peroxides | Auto-oxidation of PEG.[5] | Can lead to oxidation of the therapeutic protein, causing aggregation and loss of activity.[5] |
| PEG of incorrect chain length (Polydispersity) | Manufacturing process.[1] | Leads to heterogeneous final product with variable pharmacokinetic profiles. |
| Diol Impurities | Incomplete functionalization during synthesis. | Reduces the efficiency of conjugation reactions. |
Experimental Protocols
Detailed and validated analytical methods are the cornerstone of robust quality control. Below are representative protocols for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
-
Objective: To determine the purity of the PEG linker and quantify impurities.[6]
-
System: HPLC or UPLC system with a UV detector.[6]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[6]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a typical starting point and should be optimized based on the linker's properties.[6]
-
Flow Rate: 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.[6]
-
Detection: UV absorbance at 214 nm or another appropriate wavelength depending on the presence of a chromophore.[6]
-
Sample Preparation: Dissolve the PEG linker in an appropriate solvent (e.g., water/acetonitrile mixture) to a known concentration.
Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the PEG linker and identify any impurities.[6]
-
System: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).[6]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Mode: Positive ion mode is generally suitable for most PEG linkers.[6]
-
Data Analysis: The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and any fragment ions, which confirms the molecular weight and provides structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To provide detailed structural information and confirm the integrity of the PEG linker's functional groups.[6]
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Experiments:
-
¹H NMR: Provides information on the proton environment, including the characteristic peaks of the PEG backbone (-O-CH₂-CH₂-).[6]
-
¹³C NMR: Provides information on the carbon skeleton.[6]
-
2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons for unambiguous structural assignment.[6]
-
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[6]
Visualizing the Workflow and Impact of Purity
The following diagrams illustrate the typical experimental workflow for assessing PEG linker purity and the logical relationship between linker purity and the quality of the final drug product.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of N-(Azido-PEG2)-N-biotin-PEG3-acid: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides detailed procedures for the safe and proper disposal of N-(Azido-PEG2)-N-biotin-PEG3-acid, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection. The disposal protocol prioritizes the management of the energetic azide (B81097) functional group, which dictates the primary handling precautions.
I. Hazard Assessment and Waste Classification
This compound is a complex molecule requiring careful handling due to its azide component. Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[1] The azide group is the primary hazard dictating the disposal procedure. While polyethylene (B3416737) glycol (PEG) and biotin (B1667282) moieties are generally considered non-hazardous, the overall compound must be treated as hazardous waste.
Key Hazards:
-
Azide Group: Potentially explosive. Can form highly toxic and explosive hydrazoic acid if mixed with acids.[1][2] Can also form dangerously unstable metal azides when in contact with certain metals.[1][3]
-
PEG and Biotin: Generally low toxicity. However, the entire compound must be disposed of as hazardous waste due to the azide.
II. Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment must be worn at all times when handling this compound and its associated waste.
| PPE Item | Specification |
| Eye Protection | Safety glasses or splash goggles |
| Hand Protection | Nitrile gloves (or other appropriate chemical-resistant gloves) |
| Body Protection | Laboratory coat |
| Additional (optional) | Face shield and blast shield if handling larger quantities or if there is a risk of splashing |
III. Waste Segregation and Container Management
Proper segregation is crucial to prevent dangerous reactions in the waste stream.
-
Designated Waste Container: A specific, clearly labeled hazardous waste container must be designated solely for this compound and materials contaminated with it.[3][4]
-
Labeling: The container must be labeled as "Hazardous Waste - Contains Organic Azide." The full chemical name should also be included.
-
Container Type: Use a compatible container, preferably the original one if available and in good condition. Ensure the container is tightly sealed to prevent leaks.
-
Incompatible Materials: DO NOT mix azide-containing waste with the following:
IV. Step-by-Step Disposal Protocol
1. Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the designated hazardous waste container is properly labeled and readily accessible in a well-ventilated area, such as a chemical fume hood.
2. Waste Collection:
-
Carefully transfer any unused or waste this compound into the designated waste container using non-metallic tools (e.g., plastic or glass spatulas).[1][3][4]
-
Collect any contaminated materials, such as pipette tips, gloves, and absorbent paper, and place them in the same designated container.
3. Spill Management:
-
In case of a small spill within a chemical fume hood, cover the spill with an absorbent material.[4]
-
Carefully collect the absorbent material and the spilled substance using non-metallic tools and place it in the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble), and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and follow your institution's emergency procedures.[4]
4. Final Disposal:
-
Once the waste container is full (typically no more than 90% capacity), ensure it is tightly sealed.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[5][6][7]
-
DO NOT pour this compound or any azide-containing solution down the drain.[2]
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
